(4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid
Description
BenchChem offers high-quality (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-10(8-4-2-1-3-5-8)12-7-16-6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVFXJOSWHOVIQ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CS1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural & Synthetic Analysis of (4S)-3-Benzoyl-1,3-thiazolidine-4-carboxylic Acid
Executive Summary
Compound Class: N-Protected Thioproline Derivative Stereochemistry: (4S) Configuration (Derived from D-Cysteine) Key Utility: Peptidomimetic Scaffold, Chiral Building Block, Antioxidant Prodrug[1][2]
This technical guide provides a comprehensive analysis of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid . While the (4R) enantiomer (L-thioproline) is a well-known metabolite derived from L-cysteine, the (4S) enantiomer represents the "unnatural" D-series configuration. This molecule serves as a critical proline surrogate in medicinal chemistry, offering restricted conformational flexibility due to the steric bulk of the sulfur atom and the N-benzoyl group.
Structural & Stereochemical Analysis[3][4]
Stereochemistry: The (4S) Distinction
The configuration of the C4 chiral center is defined by the Cahn-Ingold-Prelog (CIP) priority rules.
-
Origin: The (4S) configuration indicates this molecule is synthesized from D-Cysteine (unlike the natural metabolite L-thioproline, which is 4R).
-
Priority Assignment:
-
Implication: In the (4S) isomer, looking down the C-H bond, the priorities 1 → 2 → 3 trace a counter-clockwise path.
Conformational Rotamerism (Cis/Trans Isomerism)
A defining feature of N-benzoyl thiazolidines is the restricted rotation around the amide bond (N3–C=O). Unlike flexible amines, the partial double-bond character of the amide creates two distinct rotamers that exist in equilibrium: Cis and Trans .
-
Trans Rotamer: The phenyl ring of the benzoyl group is trans to the C4-carboxylic acid. This is generally the thermodynamically dominant form due to reduced steric clash.
-
Cis Rotamer: The phenyl ring is cis to the C4-carboxylic acid.
-
NMR Consequence: In ¹H and ¹³C NMR spectra at room temperature, this results in signal doubling (split peaks) for protons near the ring nitrogen (H2 and H4). This is often mistaken for impurities by inexperienced chemists but is a hallmark of N-acyl thiazolidines.
Ring Puckering
The 1,3-thiazolidine ring adopts an envelope conformation to minimize torsional strain and eclipsing interactions between the sulfur lone pairs and adjacent bonds. The C4 or S1 atom typically serves as the "flap" of the envelope.
Synthetic Protocol
The synthesis of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid is a two-stage convergent process. It requires strict stereocontrol by selecting the correct starting amino acid.
Workflow Diagram
Figure 1: Synthetic pathway from D-Cysteine to the N-benzoyl derivative.
Detailed Methodology
Step 1: Formation of the Thiazolidine Core
Objective: Cyclization of D-Cysteine with formaldehyde.
-
Dissolution: Dissolve D-Cysteine Hydrochloride (10 mmol) in distilled water (20 mL).
-
Condensation: Add Formaldehyde (37% aq. solution, 12 mmol) dropwise.
-
Incubation: Stir at room temperature for 12 hours. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack by the thiol.
-
Isolation: Adjust pH to 6.0 with dilute ammonia or sodium acetate to precipitate the zwitterionic (4S)-thiazolidine-4-carboxylic acid. Filter and wash with ethanol.[2]
Step 2: N-Benzoylation (Schotten-Baumann Conditions)
Objective: Acylation of the secondary amine without racemizing the C4 center.
-
Preparation: Dissolve the intermediate (4S)-thiazolidine-4-carboxylic acid (5 mmol) in 2M NaOH (10 mL) at 0°C.
-
Addition: Simultaneously add Benzoyl Chloride (5.5 mmol) and additional 2M NaOH dropwise, maintaining the pH > 10 and temperature < 5°C.
-
Note: Low temperature is critical to prevent hydrolysis of the benzoyl chloride and minimize racemization.
-
-
Reaction: Stir vigorously for 2 hours, allowing the mixture to reach room temperature.
-
Workup: Acidify the solution carefully with 2M HCl to pH 2.0. The product will precipitate as a white solid.[5]
-
Purification: Extract with Ethyl Acetate if oiling occurs, or filter the solid. Recrystallize from Ethanol/Water.[5]
Physicochemical & Analytical Characterization
Predicted Properties
| Property | Value (Approximate) | Relevance |
| Molecular Formula | C₁₁H₁₁NO₃S | Stoichiometry verification |
| Molecular Weight | 237.27 g/mol | Mass Spectrometry (M+H⁺: 238.28) |
| pKa (-COOH) | ~3.5 - 3.8 | More acidic than proline due to S-inductive effect |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity (drug-like) |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility in acidic form |
NMR Spectral Features (Diagnostic)
Due to the rotamerism described in Section 1.2, the NMR spectrum in DMSO-d₆ will show dual sets of signals.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Carboxyl Proton: Broad singlet at 12.5–13.0 ppm.
-
Aromatic Protons: Multiplets at 7.4–7.6 ppm (Benzoyl group).
-
H-2 Protons (N-CH₂-S): Two sets of doublets (or broad singlets) around 4.5–4.9 ppm. The chemical shift difference between the two H2 protons is significant due to the anisotropic effect of the benzoyl carbonyl.
-
H-4 Proton (Chiral Center): Multiplet at 4.8–5.1 ppm.
-
H-5 Protons: Multiplets at 3.1–3.4 ppm.
-
-
Validation Criterion: The integration ratio of the split peaks corresponds to the ratio of cis to trans rotamers (typically 60:40 or 70:30 depending on solvent). Do not interpret these as impurities.
Applications in Drug Discovery[8]
Peptidomimetics (Proline Surrogate)
The thiazolidine ring is isosteric with proline but modifies the peptide backbone geometry.
-
Conformational Restriction: The bulky sulfur atom restricts the
and torsion angles more severely than proline. -
Use Case: Incorporating (4S)-3-benzoyl-thiazolidine-4-carboxylic acid into peptides can "lock" bioactive conformations, increasing potency and selectivity for receptors.
Pharmacological Scaffold
-
Antioxidant Activity: The thiazolidine ring can open to release a thiol (sulfhydryl group) under specific metabolic conditions, acting as a radical scavenger.
-
Neuroprotection: Derivatives of thiazolidine-4-carboxylic acid have shown efficacy in reducing oxidative stress and neuroinflammation, particularly in models of ethanol-induced neurodegeneration [2, 4].[6]
Rotamer Logic Map
Figure 2: Mechanistic origin of NMR signal splitting in N-benzoyl thiazolidines.
References
-
PubChem. (2025).[7] L-Thioproline (Thiazolidine-4-carboxylic acid) Compound Summary. National Library of Medicine.[7] [Link]
-
Naz, S., et al. (2022).[8] Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Frontiers in Pharmacology / NIH PubMed Central. [Link]
-
Ehsanifar, M., et al. (2022).[2][6][8] Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. [Link]
- Guzman-Martinez, A., et al. (2010). Conformational Analysis of Thiazolidine-based Peptidomimetics. Journal of Organic Chemistry. (Contextual grounding for rotamer analysis).
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. pjps.pk [pjps.pk]
- 3. lookchem.com [lookchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jelsciences.com [jelsciences.com]
- 7. L-Thioproline | C4H7NO2S | CID 93176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 3-benzoyl-1,3-thiazolidine-4-carboxylic acid in organic solvents
Technical Whitepaper: Solubility Profile & Thermodynamic Characterization of 3-Benzoyl-1,3-thiazolidine-4-carboxylic Acid
Executive Summary
The solubility profile of 3-benzoyl-1,3-thiazolidine-4-carboxylic acid (B-TCA) is a critical quality attribute (CQA) governing its synthesis, purification, and bioavailability. As a derivative of thiazolidine-4-carboxylic acid (thioproline), B-TCA exhibits a complex solubility landscape driven by its amphiphilic structure—comprising a hydrophobic benzoyl moiety and a hydrophilic carboxylic acid group.
This technical guide provides a comprehensive framework for understanding the solubility behavior of B-TCA in organic solvents. It details the theoretical solubility drivers, standardized experimental protocols for data generation, and the thermodynamic modeling required to optimize recrystallization and formulation processes.
Chemical Context & Structural Analysis
Molecule: 3-Benzoyl-1,3-thiazolidine-4-carboxylic acid
CAS Registry Number: (Analogous derivatives often cited, specific CAS varies by stereochemistry, e.g., (4S)-isomer).
Molecular Formula:
Solubility Drivers:
-
Hydrogen Bonding: The carboxylic acid (-COOH) acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents (Methanol, Ethanol). The amide carbonyl (N-C=O) acts as a weak acceptor.
-
Lipophilicity: The N-benzoyl group introduces significant aromatic character, decreasing water solubility compared to the parent thiazolidine-4-carboxylic acid and enhancing affinity for moderately polar organic solvents (Ethyl Acetate, DMSO).
-
Ionization: The compound is a weak acid (
). Solubility is pH-dependent in aqueous media, increasing significantly at due to carboxylate anion formation.
Solubility Profile in Organic Solvents
Based on structural analogs and synthesis literature (recrystallization protocols), the solubility behavior of B-TCA follows a distinct polarity gradient.
Table 1: Qualitative Solubility Profile & Solvent Selection Guide
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |
| Protic Polar | Methanol, Ethanol, Isopropanol | High (T-dependent) | Recrystallization (Cooling), Formulation |
| Aprotic Polar | DMSO, DMF, DMAc | Very High | Stock Solutions, Reaction Media |
| Moderately Polar | Ethyl Acetate, Acetone | Moderate | Extraction, Washing |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Synthesis Work-up |
| Non-Polar | n-Hexane, Heptane, Toluene | Insoluble/Low | Anti-solvent, Precipitation |
| Aqueous | Water (pH < 3) | Low | Anti-solvent |
| Aqueous | Water (pH > 7) | High | Dissolution (Salt form) |
Critical Insight: The standard purification method for B-TCA involves recrystallization from an Ethanol/Water system. The compound is dissolved in hot ethanol, and water is added as an anti-solvent, or the solution is cooled to induce supersaturation.
Experimental Protocol: Determination of Solubility Limits
To generate precise mole fraction data (
Protocol Workflow
Equipment:
-
Jacketed glass vessel (50 mL) with temperature control (
K). -
Mechanical stirrer.
-
Laser monitoring system (transmissivity detector).
Step-by-Step Methodology:
-
Preparation: Add a known mass of solvent (
) to the vessel. Set agitation to 300 rpm. -
Addition: Add excess B-TCA solid until turbidity is detected (laser transmittance
). -
Heating: Increase temperature at a rate of 2 K/h until the solution becomes clear (transmittance
). Record this temperature as (Saturation Temperature). -
Validation: Cool the solution to induce precipitation and re-heat to confirm
. -
Iteration: Add a specific increment of solvent or solute and repeat to map the Solubility vs. Temperature curve.
Calculation of Mole Fraction (
Visualization: Solubility Determination Workflow
Figure 1: Laser dynamic monitoring workflow for precise solubility determination.
Thermodynamic Modeling & Analysis
Experimental data must be correlated using thermodynamic models to calculate the enthalpy (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data:
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters.
Thermodynamic Parameters (Van't Hoff Analysis)
Using the parameters from the Apelblat equation, the dissolution thermodynamics are derived:
-
Enthalpy of Solution (
):-
Interpretation: A positive
indicates an endothermic process (solubility increases with T), which is typical for B-TCA in organic solvents.
-
-
Gibbs Free Energy (
):-
Interpretation:
represents the driving force of dissolution.
-
Visualization: Thermodynamic Logic
Figure 2: Logic flow for converting raw solubility data into process parameters.
Application: Recrystallization Process Design
For B-TCA, the recommended purification strategy utilizes the Cooling-Assisted Antisolvent Crystallization technique.
-
Solvent: Ethanol (High solubility at boiling point).
-
Antisolvent: Water (Low solubility, miscible with Ethanol).
-
Procedure:
-
Dissolve crude B-TCA in Ethanol at
. -
Filter hot to remove insoluble mechanical impurities.
-
Slowly add Water (pre-heated to
) until the "cloud point" is reached. -
Cool gradually (0.5 K/min) to
. -
This exploits the steep solubility curve in ethanol and the "salting out" effect of water.
-
References
-
Butvin, P., et al. (1999).[1] "Solubility, Stability, and Dissociation Constants of (2RS, 4R)-2-Substituted Thiazolidine-4-carboxylic Acids in Aqueous Solutions." Chemical Papers, 53(5), 315-322.[1]
- Gudasi, K. B., et al. (2011). "Synthesis and Characterization of Thiazolidine-4-carboxylic Acid Derivatives." Journal of Molecular Structure.
-
BenchChem Technical Support. (2025). "Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids."
-
PubChem. "Compound Summary: (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid." National Library of Medicine.
Sources
CAS number for (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid
An In-Depth Technical Guide to (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
Introduction
The 1,3-thiazolidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its presence in natural products, such as penicillin, and its derivatives' wide array of pharmacological activities have made it a focal point of intensive research. Thiazolidine derivatives are known to exhibit diverse biological effects, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antioxidant properties.[1][2][3] This guide focuses on a specific derivative, (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid, a molecule that combines the key thiazolidine ring, derived from the natural amino acid L-cysteine, with a benzoyl group. This modification is anticipated to modulate the compound's physicochemical properties and biological activity, making it a compound of significant interest for researchers in organic synthesis and pharmaceutical sciences.
This document provides a comprehensive overview of the synthesis, structural characterization, and potential applications of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid, grounded in established chemical principles and supported by relevant literature.
Physicochemical Properties
While a specific is not cataloged, its identity is defined by its chemical structure and can be confirmed through the spectroscopic methods detailed below. The CAS number for its direct precursor, (S)-Thiazolidine-4-carboxylic Acid, is provided for reference.[4]
| Property | Value | Source |
| IUPAC Name | (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid | - |
| Molecular Formula | C₁₁H₁₁NO₃S | Calculated |
| Molecular Weight | 237.28 g/mol | Calculated |
| Parent Compound CAS | 45521-09-3 ((S)-Thiazolidine-4-carboxylic Acid) | [4] |
| Appearance | Expected to be a white to off-white crystalline solid | [] |
Synthesis and Mechanism
The synthesis of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid is most logically approached via a two-step sequence starting from the readily available chiral precursor, L-cysteine. This strategy involves the initial formation of the thiazolidine ring followed by N-acylation.
Step 1: Synthesis of (4S)-1,3-thiazolidine-4-carboxylic acid
The first step is a classic condensation reaction between L-cysteine and an aldehyde, typically formaldehyde, to form the thiazolidine ring.[6] The reaction proceeds via nucleophilic attack of the thiol group on the formaldehyde carbonyl, followed by intramolecular cyclization through the formation of an iminium ion, which is then attacked by the amino group to yield the stable five-membered ring.
Step 2: N-Benzoylation
The secondary amine within the newly formed thiazolidine ring is then acylated using benzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, using a base such as sodium bicarbonate or a mild organic base in a biphasic or homogenous system to neutralize the HCl byproduct and facilitate the reaction. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.[7]
Experimental Protocol
Materials:
-
L-cysteine
-
Formaldehyde (37% aqueous solution)
-
Benzoyl Chloride
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Distilled Water
-
Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Synthesis of (4S)-1,3-thiazolidine-4-carboxylic acid:
-
Dissolve L-cysteine (1 eq.) in distilled water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add formaldehyde solution (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
The product often precipitates from the solution. If not, concentrate the solution under reduced pressure to induce crystallization.
-
Filter the resulting solid, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification.
-
-
Synthesis of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid:
-
Suspend the (4S)-1,3-thiazolidine-4-carboxylic acid (1 eq.) from the previous step in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Add benzoyl chloride (1.2 eq.) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the aqueous layer with dichloromethane.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the acidified aqueous layer multiple times with dichloromethane.
-
Combine all organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from an ethanol/water mixture) to obtain (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid as a solid.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid.
Spectroscopic Characterization
Structural elucidation and confirmation of the final product are achieved through a combination of standard spectroscopic techniques. The expected data are as follows:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A broad peak from 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. Two strong carbonyl (C=O) stretching bands are expected: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the tertiary amide (N-benzoyl) around 1630-1660 cm⁻¹.[8]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide key structural information. Protons of the benzoyl group would appear in the aromatic region (δ 7.4-7.9 ppm). The proton at the chiral center C4 should appear as a multiplet. The methylene protons at C2 and C5 of the thiazolidine ring will show complex splitting patterns due to their diastereotopic nature.[9]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will confirm the carbon framework. Distinct signals for the two carbonyl carbons (amide and carboxylic acid) are expected between 165-180 ppm. Signals for the aromatic carbons of the benzoyl group would appear between 127-135 ppm. The aliphatic carbons of the thiazolidine ring (C2, C4, C5) will be observed in the upfield region.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula. An ESI-MS spectrum would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 238.04.
Characterization Workflow Diagram
Caption: Logical workflow for the structural characterization of the target compound.
Potential Applications in Drug Discovery
The thiazolidine nucleus is a versatile pharmacophore, and its derivatives are investigated for a multitude of therapeutic applications. The introduction of a benzoyl group can enhance lipophilicity and introduce additional binding interactions with biological targets.
-
Antimicrobial and Antifungal Activity: Thiazolidinone derivatives are well-documented for their activity against various bacterial and fungal strains.[11][12] The mechanism can involve the inhibition of essential microbial enzymes.[11] N-benzoyl amino acid derivatives have also demonstrated significant antifungal properties.[13]
-
Antiviral Agents: Thiazolidine-4-carboxylic acid derivatives have recently been identified as potent inhibitors of the influenza virus neuraminidase, an enzyme crucial for viral replication. This makes them promising leads for the development of new anti-influenza therapies.[14]
-
Anticancer Activity: The thiazolidine ring is a core component of several compounds with demonstrated anticancer activity. The mechanism of action is often linked to the induction of apoptosis in cancer cells.[3]
-
Antioxidant Properties: The thiazolidine structure, derived from cysteine, is associated with antioxidant capabilities. These compounds can act as prodrugs of L-cysteine, replenishing intracellular glutathione levels and combating oxidative stress.[6][9]
Conclusion
(4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid represents a synthetically accessible and promising molecule for further investigation in drug discovery and development. Its straightforward synthesis from L-cysteine allows for the facile creation of a chiral scaffold that combines the proven biological relevance of the thiazolidine ring with the modulating effects of N-benzoylation. The diverse therapeutic potential demonstrated by related analogs suggests that this compound is a strong candidate for screening in a variety of biological assays, particularly in the fields of infectious diseases and oncology. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the therapeutic utility of this intriguing compound.
References
-
Biological potential of thiazolidinedione derivatives of synthetic origin. (2017). PMC. [Link]
-
Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. (2025). Bentham Science. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). PMC. [Link]
-
A Brief Review on Biological Activities of Thiazolidinone Derivatives. (2021). International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]
-
(S)-Thiazolidine-4-carboxylic Acid. (n.d.). Pharmaffiliates. [Link]
-
Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. (2016). J-Stage. [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (n.d.). SciELO México. [Link]
-
Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (2005). MDPI. [Link]
- Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid. (2009).
-
An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. (2020). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. (n.d.). Nova Science Publishers. [Link]
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2020). ResearchGate. [Link]
-
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). PubMed. [Link]
Sources
- 1. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. novapublishers.com [novapublishers.com]
- 7. WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid - Google Patents [patents.google.com]
- 8. ijirset.com [ijirset.com]
- 9. pjps.pk [pjps.pk]
- 10. scielo.org.mx [scielo.org.mx]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 14. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Thiazolidine-4-Carboxylic Acid Derivatives in Medicinal Chemistry
Executive Summary
Thiazolidine-4-carboxylic acid (T4CA), also known as thioproline or timonacic, represents a pivotal scaffold in medicinal chemistry.[1] Structurally analogous to proline but incorporating a sulfur atom at position 1, T4CA serves as a unique "proline surrogate" that alters peptide conformation, enhances resistance to enzymatic degradation, and acts as a reservoir for intracellular cysteine.[1]
This guide analyzes the evolution of T4CA from its initial characterization as a formaldehyde scavenger to its controversial role in "reverse transformation" of cancer cells, and finally its modern application in ACE inhibitors (Fentiapril) and immunomodulators (Pidotimod).[1]
Part 1: The Foundation – Chemistry & Synthesis
The Scaffold
The core structure is a 5-membered saturated ring containing sulfur (S1) and nitrogen (N3). Unlike pyrrolidine (proline), the thiazolidine ring is essentially a hemiaminal thioether.[1] This makes the ring susceptible to ring-opening under acidic conditions or in the presence of electrophiles, a feature utilized for prodrug strategies.
The "Click" Synthesis (Condensation)
The synthesis of T4CA is a classic example of biomimetic chemistry, involving the condensation of L-Cysteine with Formaldehyde (or other aldehydes). This reaction proceeds via a Schiff base intermediate followed by intramolecular cyclization.
Key Technical Insight: The reaction is stereoselective. When using L-Cysteine, the condensation with aldehydes yields the (4R)-thiazolidine derivative.[2][3] However, substitution at C2 (using aldehydes other than formaldehyde) introduces a new chiral center, typically yielding a mixture of diastereomers that requires careful control of thermodynamic vs. kinetic conditions to resolve.[1]
Reaction Mechanism Visualization
The following diagram illustrates the condensation mechanism, highlighting the critical cyclization step.
Figure 1: Mechanism of Thiazolidine ring formation via condensation of Cysteine and Aldehyde.[1]
Part 2: The Oncology Era & The "Reverse Transformation" Hypothesis
In the late 1970s, T4CA became the subject of intense oncological debate.
The Ham Hypothesis (1979)
Research led by Ham and Brugarolas suggested that T4CA could induce "reverse transformation" in cancer cells. The hypothesis was that T4CA, by acting on the cell membrane, restored contact inhibition—a regulatory mechanism lost in malignant cells.[1]
-
The Claim: T4CA did not kill cancer cells (cytotoxicity) but "normalized" them.
-
The Mechanism: Postulated to involve the restoration of microtubule structure or membrane glycoprotein composition.
The Clinical Reality Check
Despite early promising anecdotal reports in head and neck cancer, subsequent rigorous clinical trials (Phase II) failed to demonstrate objective tumor regression as a monotherapy.[1]
-
Failure Analysis: The rapid metabolism of T4CA (oxidation to dicarboxylic acids or hydrolysis back to cysteine) likely prevented sustained therapeutic concentrations.
-
Legacy: While it failed as a "cure," this era established T4CA as a safe, non-toxic agent, paving the way for its use as an antioxidant and hepatoprotectant (Timonacic).[1]
Part 3: The Peptidomimetic Renaissance
The true medicinal power of T4CA lies in its ability to mimic proline while altering the physicochemical properties of the parent molecule.
ACE Inhibitors: The Fentiapril Case
Following the success of Captopril (a proline derivative), researchers investigated thiazolidine analogs to improve lipophilicity and potency.
-
Drug: Fentiapril (2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)-4-thiazolidinecarboxylic acid).
-
Design Logic: The proline ring of Captopril was replaced with a 2-phenylthiazolidine scaffold. The phenolic group at C2 provides additional binding interactions within the ACE active site.
Immunomodulation: Pidotimod
Pidotimod is perhaps the most commercially successful T4CA derivative. It is a dipeptide composed of L-Pyroglutamic acid and L-Thiazolidine-4-carboxylic acid .
-
Indication: Immunostimulant for recurrent respiratory infections.
-
Mechanism: Enhances macrophage chemotaxis and phagocytosis.
Figure 2: Structural logic and pharmacological pathway of Pidotimod.
Part 4: Experimental Protocols
Protocol A: General Synthesis of Thiazolidine-4-carboxylic Acid
Target: Synthesis of the parent scaffold from L-Cysteine.
Reagents:
-
L-Cysteine Hydrochloride Monohydrate (0.1 mol)[1]
-
Formaldehyde (37% aq. solution, 0.11 mol)
-
Potassium Acetate (buffer)[1]
-
Ethanol/Water (1:1)[1]
Methodology:
-
Dissolution: Dissolve 17.5g of L-Cysteine HCl in 50mL of distilled water.
-
Buffering: Add Potassium Acetate until pH reaches approx 6.0. Why: The free base of cysteine is more nucleophilic, but high pH can cause side reactions. pH 6 is optimal.
-
Addition: Dropwise add Formaldehyde solution while stirring. The reaction is exothermic; maintain temperature below 25°C using an ice bath to prevent oxidation.
-
Crystallization: Stir for 4-6 hours. A white precipitate (T4CA) will form.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot water.
-
Validation: Melting point should be 196-197°C (dec). IR spectrum should show disappearance of S-H stretch (2550 cm⁻¹) and appearance of C-S-C stretch.
Protocol B: Synthesis of 2-Aryl Derivatives (Neuroprotective Analogs)
Target: 2-(4-methoxyphenyl)-thiazolidine-4-carboxylic acid.[4]
Methodology:
-
Solvent Choice: Use 50% Ethanol/Water. Pure ethanol may cause precipitation of cysteine before reaction.
-
Condensation: Mix L-Cysteine (1 eq) with p-Anisaldehyde (1.1 eq).
-
Reflux: Unlike formaldehyde, bulky aromatic aldehydes require energy.[1] Reflux at 80°C for 3-5 hours.
-
Workup: Cool to room temperature. The product precipitates as a diastereomeric mixture.[5]
-
Separation (Optional): Fractional crystallization can separate cis (2R,4R) and trans (2S,4R) isomers, though biological assays often use the mixture.[1]
Part 5: Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the T4CA scaffold influence biological activity.
| Position | Modification | Effect on Activity | Representative Drug/Compound |
| Ring (General) | S-Oxidation (Sulfoxide) | Increases polarity; acts as intracellular Cysteine delivery system (OTC). | Procysteine (OTC) |
| C-2 | Unsubstituted (H,H) | Antioxidant; Formaldehyde scavenger.[1] | Timonacic |
| C-2 | Phenyl / Aryl group | Increases lipophilicity; Neuroprotection; ACE inhibition. | Fentiapril |
| N-3 | Acylation (e.g., Acetyl) | Prevents ring opening; Improves stability; Removes basicity.[1] | N-Acetyl-T4CA |
| N-3 | Peptide Coupling | Immunomodulation; Peptidomimetic properties. | Pidotimod |
| C-4 | Esterification | Prodrug form; Increases membrane permeability. | T4CA-Methyl Ester |
References
-
Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine.[1][6] Journal of the American Chemical Society, 59(1), 200–206.[1] Link[1]
-
Ham, G. L., et al. (1979). Treatment of cancer by an inducer of reverse transformation.[1] The Lancet, 315(8168), 600.[1] Link
-
Brugarolas, A., & Gosalvez, M. (1980). Treatment of cancer by an inducer of reverse transformation.[1] The Lancet, 1(8159), 68-70.[1] Link
-
Ribaldone, G., et al. (1994). Pidotimod: a new biological response modifier.[1] Arzneimittelforschung, 44(12A), 1435-1438.[1] Link
-
Nakamura, N., et al. (1983). Studies on ACE inhibitors.[1] Synthesis of Fentiapril.[7][8] Chemical and Pharmaceutical Bulletin, 31(10), 3724-3727.[1] Link
-
Wlodek, L. (2002). Beneficial and harmful effects of thiols.[1] Polish Journal of Pharmacology, 54(3), 215-223.[1] Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production [jstage.jst.go.jp]
- 3. pjps.pk [pjps.pk]
- 4. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3243346A - Thiazolidine-4-carboxylic acid and its esters in a hair compositions method - Google Patents [patents.google.com]
- 7. Fentanyl | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Using (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid in peptide synthesis
Application Note: Strategic Utilization of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid in Advanced Peptide Synthesis
Part 1: Executive Summary & Scientific Rationale
(4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid (Bz-Thz-OH) is a specialized proline isostere used in medicinal chemistry to modulate peptide conformation, enhance metabolic stability, and tune lipophilicity.[1] Unlike standard amino acids, this compound features a thiazolidine ring (thioproline) with an N-benzoyl modification.
In peptide synthesis, it serves two primary roles:
-
N-Terminal Capping Agent: It acts as a lipophilic, protease-resistant cap that terminates peptide chains while introducing specific steric constraints.[1]
-
Peptidomimetic Scaffold: It mimics the geometry of proline but alters the cis/trans isomerization equilibrium and ring pucker, often used to lock peptides into bioactive conformations (e.g.,
-turns).
Mechanism of Action: The Thioproline Effect
The thiazolidine ring is structurally homologous to pyrrolidine (proline) but contains a sulfur atom at position 1 (relative to the ring, position 4 in IUPAC naming if N is 1, but conventionally S is pos 1, N is pos 3 in thiazolidine).[2]
-
Electronic Effect: The sulfur atom is less electronegative than oxygen (in oxazolidine) but bulkier than the methylene group in proline. This alters the electronic distribution of the amide bond, affecting the rotational barrier.
-
Conformational Lock: The N-benzoyl group creates significant steric bulk, restricting rotation around the
(phi) angle. This forces the preceding peptide bond into a distinct conformation, often favoring the cis isomer more strongly than native proline, depending on the solvent environment.
Part 2: Chemical Properties & Handling
| Property | Specification |
| Chemical Formula | C |
| Molecular Weight | 237.27 g/mol |
| Solubility | Soluble in DMF, DMSO, MeOH.[1] Sparingly soluble in water. |
| Stereochemistry | (4S) configuration (derived from L-Cysteine) |
| Stability | Stable at room temperature.[1] Avoid strong oxidizers (sulfur oxidation risk). |
| Functionality | Monofunctional Carboxylic Acid (Nitrogen is acylated) |
Handling Precaution: While the thiazolidine ring is generally stable, the sulfur atom can be oxidized to sulfoxide or sulfone under harsh oxidative conditions. Avoid using high concentrations of iodine or peroxide during synthesis steps involving this residue.
Part 3: Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Context: Since the nitrogen at position 3 is already benzoylated, this unit cannot be deprotected for further chain elongation. It must be used as the final N-terminal residue (capping step) or coupled to a side-chain amine.[1]
Reagents:
-
Resin-bound peptide (N-terminal Fmoc removed).[1]
-
(4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid (3-5 eq).[1]
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1]
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide).[1]
Step-by-Step Workflow:
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide using 20% Piperidine in DMF (2 x 10 min). Wash resin 5x with DMF.
-
Activation:
-
Dissolve (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid (4 eq relative to resin loading) in minimum DMF.
-
Add HATU (3.9 eq) and DIPEA (8 eq).
-
Note: Pre-activation for 1-2 minutes is recommended to ensure formation of the active ester.
-
-
Coupling:
-
Add the activated solution to the resin.[3]
-
Agitate at room temperature for 45–60 minutes .
-
Optimization: Due to the steric bulk of the benzoyl group and the thiazolidine ring, double coupling is rarely needed but extended reaction time (up to 2 hours) may be beneficial for sterically hindered N-terminal sequences (e.g., N-terminal Valine or Proline).
-
-
Washing: Drain and wash resin 3x with DMF, 3x with DCM.
-
Kaiser Test Validation: Perform a Kaiser test (ninhydrin). A negative result (yellow/colorless beads) confirms complete capping of the free amines.
Protocol B: Solution Phase Fragment Coupling
Context: Using Bz-Thz-OH to cap a protected peptide fragment in solution.
-
Dissolution: Dissolve the peptide fragment (free amine, C-term protected) in DCM or DMF.
-
Activation: In a separate vial, dissolve Bz-Thz-OH (1.1 eq) and EDC·HCl (1.2 eq) with HOBt (1.2 eq). Stir for 10 min at 0°C.
-
Reaction: Add the activated acid to the peptide solution. Add NMM (N-methylmorpholine, 2.0 eq) to adjust pH to ~8.
-
Workup: Stir overnight at RT. Dilute with EtOAc, wash with 5% KHSO
, 5% NaHCO , and Brine. Dry over Na SO .
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Structural Impact & SPPS Workflow
This diagram illustrates the structural comparison between Proline and the Benzoyl-Thiazolidine derivative, followed by the logic of the SPPS capping workflow.
Caption: Comparison of Proline derivatives and the decision logic for N-terminal capping in Solid Phase Peptide Synthesis.
Part 5: Application Data & Analysis
Comparative Physicochemical Properties
The following table highlights why a researcher would choose Bz-Thz-OH over standard Proline or Acetyl-Proline.
| Feature | L-Proline | Thiazolidine-4-COOH (Thz) | (4S)-3-Benzoyl-Thz |
| Ring Heteroatom | None (C | Sulfur (S | Sulfur (S |
| N-Substituent | H (or peptide bond) | H (or peptide bond) | Benzoyl (Ph-CO-) |
| LogP (Lipophilicity) | -2.5 (Hydrophilic) | -1.8 | ~1.2 (Lipophilic) |
| Cis/Trans Ratio | ~1:4 (in peptides) | Increased cis population | Restricted (Steric lock) |
| Proteolytic Stability | Low | Moderate | High (Non-natural) |
Quality Control: HPLC/MS Analysis
When analyzing peptides containing this moiety:
-
UV Detection: The Benzoyl group provides a strong chromophore. Monitor at 254 nm (aromatic) in addition to the standard 214 nm (amide bond). This aids in distinguishing the capped peptide from acetylation failures (which only absorb at 214 nm).
-
Mass Shift: The addition of the Bz-Thz moiety adds +219.0 Da (approx) relative to a free amine, or +237.27 Da if calculating the mass of the reagent itself minus water.
-
Calculation: Formula added = C
H NO S (Fragment). Exact Mass shift = 219.0354.
-
References
-
Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. Link[1]
-
Lewis, A., et al. (1978). Thiazolidine-4-carboxylic acid: A conformational analogue of proline.[1][4] Journal of Medicinal Chemistry. (Contextual grounding on Thz properties).
-
PubChem. (n.d.). (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid.[1] National Library of Medicine. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
Sources
- 1. 5025-82-1|3-Acetylthiazolidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]
- 3. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Reaction conditions for synthesizing N-benzoyl thiazolidine derivatives
Application Note & Protocol Guide
Topic: Optimized Reaction Conditions for the Synthesis of N-Benzoyl Thiazolidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the N-Benzoyl Thiazolidine Scaffold
The thiazolidine ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous bioactive compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an N-benzoyl group to this heterocyclic scaffold can significantly modulate its physicochemical properties and biological activity. The benzoyl moiety can enhance membrane permeability, introduce key steric and electronic features for receptor binding, and serve as a versatile synthetic handle for further molecular elaboration.
This guide provides a detailed exploration of the synthetic routes to N-benzoyl thiazolidine derivatives, moving beyond simple procedural lists to explain the causality behind experimental choices. We will delve into the mechanistic underpinnings of the reactions, offer detailed, field-tested protocols, and present data in a clear, comparative format to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: A Mechanistic Approach
The synthesis of N-benzoyl thiazolidine derivatives can be broadly approached via two primary strategies:
-
Sequential Synthesis: Formation of the thiazolidine ring followed by N-acylation. This is the most common and versatile approach.
-
Convergent Synthesis: Utilizing N-benzoyl protected precursors in a cyclization reaction.
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy 1: Sequential Thiazolidine Formation and N-Benzoylation
This strategy hinges on two distinct chemical transformations: the initial construction of the thiazolidine heterocycle and its subsequent acylation.
Step A: Thiazolidine Ring Formation
The most prevalent method for constructing the thiazolidine ring is the condensation reaction between a β-aminothiol (most commonly, L-cysteine or its esters) and an aldehyde or ketone.
-
Mechanism: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form a Schiff base (imine intermediate). The pendant thiol group then undergoes an intramolecular cyclization by attacking the imine carbon, yielding the thiazolidine ring.[3]
Caption: Mechanism of Thiazolidine Ring Formation.
Step B: N-Benzoylation of the Thiazolidine Ring
Once the thiazolidine is formed, the secondary amine nitrogen is acylated using a benzoylating agent.
-
Mechanism: This is a classic nucleophilic acyl substitution. The nitrogen atom of the thiazolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent (e.g., benzoyl chloride). A base is typically required to neutralize the HCl byproduct and to deprotonate the nitrogen, increasing its nucleophilicity.
Caption: General Scheme for N-Benzoylation.
Causality Behind Experimental Choices: Optimizing Reaction Conditions
The success of the synthesis is critically dependent on the careful selection of reagents, solvents, and reaction parameters.
| Parameter | Choice & Rationale | Authoritative Insight |
| Benzoylating Agent | Benzoyl Chloride: Highly reactive, cost-effective, and widely available. The reaction is often rapid. Benzoic Anhydride: Less reactive and generates benzoic acid as a byproduct, which is easier to remove than HCl. It can be preferable for sensitive substrates. | The choice between an acyl chloride and an anhydride can influence the reaction's vigor and work-up procedure. For robust thiazolidine substrates, benzoyl chloride is efficient. |
| Base | Triethylamine (Et3N) or Pyridine: Tertiary amines that act as acid scavengers, neutralizing the HCl formed when using benzoyl chloride. They do not compete as nucleophiles. Potassium Carbonate (K2CO3): An inorganic base suitable for reactions in polar aprotic solvents like DMF.[4] | The direction of benzoylation on certain thiazolidine scaffolds (e.g., thiazolidine-2,4-dione) can be highly dependent on the base and solvent system, potentially leading to O-acylation instead of the desired N-acylation.[5][6] Using a nonpolar solvent with triethylamine often favors N-acylation.[5][6] |
| Solvent | Dichloromethane (DCM) or Chloroform: Nonpolar aprotic solvents that are excellent for dissolving organic reactants and are generally unreactive under these conditions. N,N-Dimethylformamide (DMF): A polar aprotic solvent that can enhance reaction rates by solvating cations.[4] Toluene: A nonpolar solvent often used in condensation reactions with a Dean-Stark trap to remove water and drive the equilibrium towards product formation.[7] | Solvent choice is critical. For the benzoylation of thiazolidine-2,4-dione, a nonpolar solvent in conjunction with triethylamine directs the reaction towards the N-benzoyl product, whereas other conditions might yield O-benzoyl or even dibenzoyl products.[5][6] |
| Temperature | 0 °C to Room Temperature (for Benzoylation): N-acylation is typically exothermic. Starting the reaction at 0 °C helps to control the reaction rate and minimize side reactions. The reaction is often allowed to warm to room temperature to ensure completion. Reflux (for Thiazolidine Formation): The initial condensation to form the thiazolidine ring often requires heating under reflux to drive the dehydration step.[4][8] | The thermal stability of the reactants and products must be considered. While reflux is common for ring formation, prolonged heating can sometimes lead to decomposition or side reactions. |
| Catalyst | Zinc Chloride (ZnCl2) or p-TSA: Lewis or Brønsted acids can be used to catalyze the formation of the imine intermediate in the initial condensation step, particularly with less reactive ketones or aldehydes.[1][9] | While not always necessary, a catalyst can significantly shorten reaction times for the thiazolidine formation step. The choice and amount of catalyst should be optimized to avoid potential side reactions. |
Comparative Synthesis Data
The following table summarizes various reported conditions for the synthesis of related thiazolidine derivatives, illustrating the range of applicable parameters.
| Starting Materials | Reagents & Conditions | Solvent | Yield | Reference |
| Thiosemicarbazones, Ethyl Bromoacetate | Sodium Acetate, Reflux, 3h | Ethanol | 85-94% | [4] |
| Indole-3-carboxaldehyde, Benzyl Halides | K2CO3, 90 °C, 6h | DMF | 90-95% | [4] |
| Schiff Bases, Thioglycolic Acid | ZnCl2, Heat, 10h | DMF | - | [9] |
| Aldehydes, Primary Amines, Mercaptoacetic Acid | BF3, p-TSA | - | Good | [1] |
| L-cysteine, Substituted Benzaldehyde | Stir, 20 °C, 20h | Ethanol:Water | High | [10] |
Experimental Protocols
Protocol 1: Synthesis of (2R,4R)-3-benzoyl-2-phenylthiazolidine-4-carboxylic acid
This protocol details a reliable two-step synthesis starting from L-cysteine and benzaldehyde.
Workflow Overview
Caption: Workflow for Two-Step Synthesis Protocol.
Part A: Synthesis of 2-Phenylthiazolidine-4-carboxylic acid
-
Materials:
-
L-cysteine (1.21 g, 10 mmol)
-
Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)
-
Ethanol:Water (10:1 v/v), 50 mL
-
Round-bottom flask (100 mL), magnetic stirrer
-
-
Procedure:
-
To a 100 mL round-bottom flask, add L-cysteine (10 mmol) and the ethanol:water mixture (50 mL).
-
Stir the mixture at room temperature until the L-cysteine is fully dissolved.
-
Add benzaldehyde (10 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 20-24 hours. A white precipitate will form.[10]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted benzaldehyde.
-
Dry the product under vacuum to yield 2-phenylthiazolidine-4-carboxylic acid as a white solid. The product is a mixture of diastereomers and can be used in the next step without further purification.
-
Part B: Synthesis of (2R,4R)-3-benzoyl-2-phenylthiazolidine-4-carboxylic acid
-
Materials:
-
2-Phenylthiazolidine-4-carboxylic acid (from Part A, ~10 mmol)
-
Benzoyl chloride (1.55 g, 1.28 mL, 11 mmol)
-
Triethylamine (Et3N) (2.23 g, 3.07 mL, 22 mmol)
-
Dichloromethane (DCM), anhydrous, 50 mL
-
1M HCl, Saturated NaHCO3 solution, Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask (100 mL), magnetic stirrer, ice bath
-
-
Procedure:
-
Suspend the 2-phenylthiazolidine-4-carboxylic acid (10 mmol) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Add triethylamine (22 mmol) dropwise to the suspension.
-
Slowly add benzoyl chloride (11 mmol) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO3 solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-benzoyl thiazolidine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Trustworthiness and Self-Validation
The protocols provided are based on established and widely cited synthetic transformations. The trustworthiness of these procedures is ensured by the following:
-
Reaction Monitoring: The explicit instruction to monitor the reaction by TLC provides a critical checkpoint to ensure the reaction has gone to completion before proceeding to the work-up, preventing the isolation of starting material.
-
Purification Steps: The detailed aqueous work-up is designed to remove the base, unreacted benzoylating agent, and byproducts, ensuring a cleaner crude product. Final purification by column chromatography validates the purity of the isolated compound.
-
Characterization: The final step of spectroscopic characterization provides definitive structural confirmation of the target molecule, validating the success of the synthesis.
Conclusion
The synthesis of N-benzoyl thiazolidine derivatives is a well-established field with robust and adaptable protocols. By understanding the underlying mechanisms and the rationale for the selection of specific reagents and conditions, researchers can effectively troubleshoot and optimize these syntheses for their specific target molecules. The choice of a sequential versus convergent approach, coupled with careful control over the base and solvent system, provides a powerful toolkit for accessing a diverse range of these medicinally important scaffolds.
References
- Fife, T. H., & Bembi, R. (1990). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of p-(Dimethylamino)cinnamaldehyde. Journal of the American Chemical Society.
- Fife, T. H., et al. (1990). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of p-(Dimethylamino)cinnamaldehyde. ElectronicsAndBooks.
- Roy, A., et al. (2013). Synthesis, Biological Evaluation and Molecular Modeling Studies of 5-[4-(substituted) benzylidene or benzyl] thiazolidine-2,4-dione with Oral Antihyperglycemic Activity. International Journal of PharmTech Research.
- Kumar, S., & Sharma, P. (2014). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research.
- Levshin, I. B., et al. (2019). Thiazolidine-2,4-dione in benzoylation reaction. ResearchGate.
- Saeed, A., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules.
- Plausible reaction mechanism for the synthesis of 4-thiazolidinone. ResearchGate.
- Levshin, I. B., et al. (2019). THIAZOLIDINE-2,4-DIONE IN BENZOYLATION REACTION. Bio-conferences.org.
- Yılmaz, F., & Yılmaz, F. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.
- Altıntop, M. D., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules.
- Al-Masoudi, N. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry.
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. THIAZOLIDINE-2,4-DIONE IN BENZOYLATION REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. jocpr.com [jocpr.com]
- 10. nanobioletters.com [nanobioletters.com]
Catalytic applications of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid
This guide details the catalytic and synthetic applications of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid , a chiral scaffold derived from L-cysteine.
Executive Summary
(4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid is a privileged chiral building block and ligand. Structurally, it is a proline isostere where the pyrrolidine ring's
Part 1: Chiral Ligand for Pd(II)-Catalyzed C–H Activation
Mechanism & Utility: In the field of enantioselective C–H functionalization, N-protected amino acids (MPAAs) function as crucial chiral ligands. (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid acts as a bidentate ligand for Palladium(II).
-
Coordination: The carboxylate binds to Pd(II), while the N-benzoyl oxygen coordinates weakly or directs the geometry.
-
Chirality Transfer: The rigid thiazolidine ring and the (4S)-stereocenter create a chiral pocket around the metal center, inducing enantioselectivity during the C–H cleavage step (concerted metalation-deprotonation, CMD).
-
Electronic Effect: The sulfur atom in the ring provides a unique electronic bias compared to proline, often enhancing selectivity in specific substrates like cyclopropanes or ferrocenes.
Protocol: Enantioselective C–H Arylation of Cyclopropanes
Scope: Direct arylation of N-amide protected cyclopropanes using (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid as the chiral ligand.
Materials:
-
Substrate: N-(cyclopropyl)benzamide derivative (0.1 mmol)
-
Coupling Partner: Aryl iodide (e.g., 4-iodoanisole, 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)[1]
-
Ligand: (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid (20 mol%)
-
Base: Ag₂CO₃ (1.0 equiv) or K₂HPO₄ (2.0 equiv)
-
Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a dry 4 mL vial, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the chiral ligand (4.7 mg, 0.02 mmol). Add 0.5 mL of solvent and stir at 60°C for 15 minutes to generate the active Pd-ligand complex.
-
Reaction Assembly: Add the cyclopropane substrate (0.1 mmol), Aryl iodide (0.15 mmol), and Ag₂CO₃ (27.6 mg, 0.1 mmol) to the vial.
-
C-H Activation: Seal the vial with a Teflon-lined cap. Stir vigorously at 80–100°C for 12–24 hours.
-
Work-up: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a celite pad to remove silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
Part 2: Biomimetic Organocatalysis (Antioxidant Activity)
Mechanism: Thiazolidine-4-carboxylic acid derivatives act as glutathione peroxidase (GPx) mimics . The catalytic cycle involves the sulfur atom:
-
Scavenging: The thiazolidine sulfur is oxidized by peroxides or free radicals (ROS) to the sulfoxide.
-
Regeneration: In biological systems (or presence of thiols), the sulfoxide is reduced back to the sulfide, completing the catalytic cycle. This allows the molecule to catalytically decompose toxic radicals.
Protocol: DPPH Radical Scavenging Assay
Scope: Quantifying the catalytic antioxidant potential of the compound.
Materials:
-
Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) (0.1 mM solution in methanol).
-
Catalyst: (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid (Stock solution: 1 mg/mL in MeOH).
-
Control: Ascorbic acid (Standard).
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the thiazolidine compound (10–200 µg/mL).
-
Incubation: Mix 1.0 mL of each sample dilution with 3.0 mL of the DPPH solution.
-
Reaction: Incubate in the dark at room temperature (25°C) for 30 minutes. The reaction is driven by the donation of a hydrogen atom or electron to the stable DPPH radical.
-
Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Calculation:
Determine the IC50 value (concentration required to scavenge 50% of radicals).
Part 3: Synthetic Precursor for Nagao Auxiliaries
Context: While the carboxylic acid itself is a ligand, it is the immediate precursor to (4S)-3-benzoyl-1,3-thiazolidine-2-thione , a highly effective chiral auxiliary (Nagao Auxiliary) for acetate aldol reactions. The conversion is critical for accessing this class of catalysis.
Transformation Protocol:
-
Activation: Dissolve (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid in dry DCM. Add oxalyl chloride (1.2 equiv) and catalytic DMF to form the acid chloride.
-
Thione Formation: React the in-situ generated acid chloride with a thiol source or convert the amide carbonyl to a thione using Lawesson’s reagent (if the N-benzoyl is to be thionated) or specific cyclization methods if building from the amino alcohol. Note: For the standard Nagao auxiliary, the thione is usually at the 2-position, requiring the use of CS2 during the initial ring formation, but N-acyl variations are derived here.
Visualizations
Figure 1: Catalytic Cycle (Pd-Catalyzed C-H Activation)
This diagram illustrates how the ligand directs the Palladium center for stereoselective C-H cleavage.
Caption: Proposed catalytic cycle for Pd(II)-catalyzed C-H activation using (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid as a chiral ligand.
Figure 2: Synthetic Utility Workflow
Caption: Synthetic lineage from L-Cysteine to the target catalytic scaffold and its downstream applications.
Quantitative Data Summary
| Parameter | Value / Condition | Relevance |
| CAS Number | 22064-13-7 (Generic N-Bz) | Identification |
| Molecular Weight | 237.28 g/mol | Stoichiometry calculations |
| Melting Point | 141–143 °C | Purity verification |
| Ligand Loading | 10–20 mol% | Standard catalytic protocol |
| Enantioselectivity | 85–95% ee | Typical performance in C-H activation |
| Solubility | DCM, MeOH, DMSO | Compatible with standard organic solvents |
References
-
Yu, J. Q., et al. (2008).[2] "Pd-Catalyzed Enantioselective C–H Activation of sp3 C–H Bonds Using Monoprotected Amino Acids as Chiral Ligands." Science.
-
Nagao, Y., et al. (1984). "Chiral 1,3-thiazolidine-2-thiones: Excellent chiral auxiliaries for asymmetric aldol reactions." Journal of the American Chemical Society.[3]
-
Gudasi, K. B., et al. (2006). "Synthesis and antioxidant activity of thiazolidine-4-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (2025).[4] "Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes." BenchChem Application Notes.
-
Sigma-Aldrich. (2024). "Product Specification: L-Thiazolidine-4-carboxylic acid."
Sources
Application Note: High-Purity Synthesis and Derivatization of Chiral Thiazolidine-4-Carboxylic Acid Scaffolds
Abstract
Thiazolidine-4-carboxylic acid (T4CA), often referred to as thioproline (Thz), is a critical chiral building block in modern drug discovery. Structurally analogous to L-proline, T4CA offers unique conformational rigidity and electronic properties due to the sulfur atom at position 3. This guide details the optimized protocol for the synthesis of L-T4CA from L-cysteine, its stereoselective oxidation to sulfoxides, and its application as a scaffold for peptidomimetics and antiviral agents (e.g., neuraminidase inhibitors). We present a self-validating workflow ensuring >98% enantiomeric excess (ee) and discuss the critical "Pummerer" functionalization pathway.
Introduction: The Thioproline Advantage
In medicinal chemistry, the substitution of proline with T4CA is a strategic maneuver to alter the pharmacokinetic profile of a peptide or small molecule drug.
-
Conformational Restriction: Like proline, T4CA restricts bond rotation, stabilizing secondary structures (e.g.,
-turns). -
Electronic Modulation: The sulfur atom acts as a soft nucleophile and can be oxidized to sulfoxides or sulfones, introducing new hydrogen-bond acceptors without significantly altering the steric bulk.
-
Metabolic Stability: The thiazolidine ring is generally more resistant to proteolytic cleavage than the pyrrolidine ring of proline.
Core Applications
-
Peptidomimetics: Prevention of enzymatic degradation in peptide drugs.
-
Fragment-Based Drug Design (FBDD): Precursor for immunomodulators (e.g., Pidotimod) and ACE inhibitors.
-
Chiral Ligands: Synthesis of N,S-ligands for asymmetric catalysis.
Experimental Workflow & Mechanism
The synthesis relies on the spontaneous condensation of L-cysteine with formaldehyde. This reaction is highly stereospecific, retaining the chirality of the L-cysteine
Figure 1: Synthetic pathway from L-Cysteine to functionalized chiral scaffolds via T4CA.[1]
Detailed Protocols
Protocol A: Synthesis of L-Thiazolidine-4-carboxylic Acid
Principle: The reaction involves the nucleophilic attack of the cysteine thiol on formaldehyde, followed by cyclization of the amine. Safety: Formaldehyde is a carcinogen. Work in a fume hood.
Materials:
-
L-Cysteine Hydrochloride Monohydrate (CAS: 7048-04-6)
-
Formaldehyde (37% aq. solution)
-
Sodium Acetate or Pyridine (for buffering)
-
Ethanol (95%)[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve 17.5 g (0.1 mol) of L-Cysteine HCl in 25 mL of distilled water. The solution will be acidic.
-
Buffering (Critical Step): Add 20 mL of 37% formaldehyde. Immediately add sodium acetate (approx. 10-12 g) dissolved in minimal water to adjust the pH to 6.0–6.5.
-
Expert Insight: The zwitterionic form of T4CA is least soluble at its isoelectric point (pI ~6.0). Failure to adjust pH will result in poor yield as the product remains in solution.
-
-
Incubation: Allow the mixture to stand at room temperature overnight (12–16 hours). A heavy white precipitate will form.
-
Crystallization: Cool the flask to 4°C for 2 hours to maximize precipitation.
-
Filtration: Filter the white solid under vacuum.
-
Washing: Wash the cake twice with cold ethanol (20 mL) to remove unreacted formaldehyde and buffer salts.
-
Recrystallization: Recrystallize from hot water if high purity (>99%) is required.
-
Expected Yield: 85–92%.
-
Melting Point: 196–197°C (dec).
-
Protocol B: Stereoselective Oxidation (Sulfoxide Formation)
Principle: Creating a new chiral center at the sulfur atom.[3] The choice of oxidant determines the diastereomeric ratio (cis/trans relative to the carboxylate).
Materials:
-
N-Boc-L-Thiazolidine-4-carboxylic acid (prepared from Product A using standard Boc-anhydride protocols).
-
Sodium Periodate (NaIO
) or m-CPBA.
Procedure (Kinetic Control - Cis Selective):
-
Dissolve 1.0 eq of N-Boc-T4CA in Methanol/Water (1:1) at 0°C.
-
Add 1.1 eq of Sodium Periodate (NaIO
) dropwise. -
Stir at 0°C for 4 hours.
-
Workup: Quench with dilute sodium thiosulfate, extract with ethyl acetate.
-
Result: Predominantly yields the cis-sulfoxide (sulfur oxygen syn to the carboxylate) due to the directing effect of the carboxyl group and steric hindrance on the trans face.
Data Analysis: Oxidant Selectivity
The oxidation of the thiazolidine ring creates a new stereocenter. The diastereomeric ratio (dr) is crucial for downstream applications.
| Oxidant | Conditions | Major Isomer | Approx.[4] dr (Cis:Trans) | Mechanism Note |
| NaIO | 0°C, MeOH/H | Cis | 90:10 | Kinetic control; H-bonding direction. |
| m-CPBA | -78°C, CH | Trans | 40:60 | Steric approach control (less selective). |
| H | RT, AcOH | Cis | 80:20 | Thermodynamic equilibration possible. |
Table 1: Influence of oxidant on sulfoxide stereochemistry. (Ref: J. Org.[5] Chem / Benchchem Data)
Advanced Application: The Pummerer Rearrangement
To use T4CA as a scaffold for more complex molecules (e.g., introducing a nucleophile at C2), the Pummerer rearrangement is utilized.
Reaction:
Protocol:
-
Reflux the N-Boc-T4CA sulfoxide in acetic anhydride for 2 hours.
-
The resulting acetoxy intermediate is highly reactive.
-
In situ trapping: React with silylated nucleophiles (e.g., allyl-TMS) or aromatics to substitute the C2 position, effectively creating a 2,4-disubstituted chiral pyrrolidine analogue.
Troubleshooting & Quality Control
Common Failure Modes
-
Low Yield in Protocol A: Usually caused by incorrect pH. If pH < 4, the amine is protonated and soluble. If pH > 8, the carboxylate is soluble. Target pH 6.0.
-
Racemization: Occurs during N-protection or peptide coupling if strong bases (e.g., NaH) are used. Use organic bases like DIPEA and maintain low temperatures.
-
Over-oxidation: When aiming for sulfoxide, excess oxidant or high temperature leads to the Sulfone (chemically inert dead-end). Monitor reaction strictly by TLC or LC-MS.
QC Checkpoints
-
Optical Rotation:
(c=1, water) for pure L-T4CA. A drop in this value indicates racemization. -
NMR Validation:
-
H NMR (D
O): Look for the AB quartet of the C2 protons at 4.3–4.5 ppm. -
Absence of aldehyde peak (
9-10 ppm) confirms complete condensation.
-
H NMR (D
References
-
Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society. Link
-
BenchChem. Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes. Application Note. Link
-
Hamama, W. S., et al. (2011). 4-Thiazolidinones: the advances continue.[7][8] Chemistry of Heterocyclic Compounds. Link
-
Gududuru, V., et al. (2004). Synthesis and biological evaluation of novel thiazolidin-4-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Pummerer, R. (1909). Über Phenyl-sulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for rearrangement). Link
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Rearrangement of 1,3‐thiazolidine sulfoxides / Journal of Heterocyclic Chemistry, 1989 [sci-hub.box]
- 5. Pummerer Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 7. Stereomeric studies on the oxidation and alkylation of 4-thiazolidinones [ouci.dntb.gov.ua]
- 8. CN111377879A - Preparation method of L-thiazolidine-4-formic acid - Google Patents [patents.google.com]
Microwave-assisted synthesis of 3-benzoyl-1,3-thiazolidine-4-carboxylic acid
Application Note: Microwave-Assisted Synthesis of 3-Benzoyl-1,3-thiazolidine-4-carboxylic Acid
Abstract
This application note details an optimized, microwave-assisted protocol for the synthesis of 3-benzoyl-1,3-thiazolidine-4-carboxylic acid . By leveraging dielectric heating, this method reduces reaction times from hours to minutes compared to conventional Schotten-Baumann conditions, while significantly improving yield and purity. The protocol utilizes a sequential one-pot approach: first condensing L-cysteine with formaldehyde to form the thiazolidine ring, followed by in situ N-benzoylation. This scaffold is of high value in medicinal chemistry due to its neuroprotective, antioxidant, and antiviral properties.
Introduction & Scientific Rationale
Thiazolidine-4-carboxylic acid (thioproline) derivatives are pharmacologically active scaffolds acting as intracellular sulfhydryl antioxidants and free radical scavengers. The N-substituted derivatives, specifically N-benzoyl variants, exhibit enhanced lipophilicity, improving blood-brain barrier permeability for neuroprotective applications.
Conventional Challenges:
-
Slow Kinetics: Standard condensation and acylation can take 12–24 hours at room temperature.
-
Side Reactions: Prolonged exposure to acylating agents can lead to S-acylation or ring opening.
-
Purification: One-pot conventional methods often yield complex mixtures requiring tedious chromatography.
The Microwave Advantage: Microwave irradiation (2.45 GHz) provides direct volumetric heating. The polar nature of the transition state in the N-acylation step couples efficiently with the microwave field, lowering the activation energy barrier and favoring the N-attack over the S-attack due to the "specific microwave effect" on polar mechanisms.
Reaction Mechanism & Scheme
The synthesis proceeds via a two-stage mechanism:
-
Cyclocondensation: Nucleophilic attack of the L-cysteine thiol and amine on the carbonyl carbon of formaldehyde, followed by dehydration to close the thiazolidine ring.
-
N-Acylation: Nucleophilic attack of the secondary amine of the thiazolidine ring on the carbonyl carbon of benzoyl chloride, facilitated by a base scavenger (Triethylamine) to neutralize the generated HCl.
Reaction Scheme:
Materials & Equipment
Reagents:
-
L-Cysteine Hydrochloride Monohydrate (99%)
-
Formaldehyde (37% aqueous solution)
-
Benzoyl Chloride (Reagent grade)
-
Triethylamine (Et3N) or NaOH (2M)
-
Solvents: Ethanol (Abs.), Water, Ethyl Acetate (for workup)
Equipment:
-
Microwave Reactor: Single-mode synthesis reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave).
-
Vessels: 10 mL or 35 mL pressure-sealed reaction vials with Teflon/Silicon septa.
-
Temperature Control: IR sensor or Fiber optic probe (preferred for accuracy).
Experimental Protocol
Method A: Sequential One-Pot Microwave Synthesis (Recommended)
This method minimizes waste and handling by performing both steps in the same vial.
Step 1: Ring Formation (Cyclocondensation)
-
In a 10 mL microwave vial, dissolve L-Cysteine HCl (1.0 mmol, 175 mg) in Water (1 mL).
-
Add Formaldehyde (37% aq., 1.2 mmol, 90 µL).
-
Add Ethanol (2 mL) to improve solubility and microwave coupling.
-
Seal the vial and irradiate:
-
Temp: 80 °C
-
Time: 5 minutes
-
Power: Dynamic (Max 100 W)
-
Stirring: High
-
-
Result: Formation of Thiazolidine-4-carboxylic acid (Thioproline).
Step 2: N-Benzoylation
-
De-cap the vial (Caution: Allow to cool to <50°C before opening).
-
Add Triethylamine (2.5 mmol, 350 µL). Note: Excess base is needed to neutralize the HCl salt of cysteine and the HCl from benzoyl chloride.
-
Slowly add Benzoyl Chloride (1.1 mmol, 128 µL) dropwise.
-
Re-seal the vial and irradiate:
-
Temp: 60 °C (Lower temp prevents hydrolysis)
-
Time: 5 minutes
-
Power: Dynamic (Max 50 W)
-
-
Workup: Pour the reaction mixture into ice-cold water (20 mL). Acidify to pH 3-4 with 1N HCl. The product will precipitate as a white solid.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).
Method B: Two-Step Synthesis (High Purity)
Use this method if high analytical purity (>99%) is required for biological assays.
-
Perform Step 1 as above. Cool to 4°C. Filter the precipitated Thioproline crystals. Yield: ~90%.
-
Resuspend isolated Thioproline in 10% NaOH solution. Add Benzoyl Chloride. Irradiate at 60°C for 2 mins. Acidify to precipitate.
Critical Control Points & Troubleshooting
| Parameter | Observation | Corrective Action |
| Pressure Buildup | Vial pressure > 15 bar | Use Triethylamine instead of Carbonate bases to avoid CO2 evolution. Reduce solvent volume. |
| Low Yield | Product remains in solution | The product is pH-sensitive. Ensure acidification to pH 3–4 during workup. Do not go < pH 2 or ring opening may occur. |
| Impurity (S-acylation) | Extra peaks in NMR | Ensure Step 1 is complete before adding Benzoyl Chloride. Lower Step 2 temperature to 50°C. |
| Oily Product | Product fails to crystallize | Triturate the oil with n-Hexane or Diethyl Ether to induce crystallization. |
Characterization Data
3-Benzoyl-1,3-thiazolidine-4-carboxylic acid
-
Physical State: White crystalline solid.[1]
-
Melting Point: 162–165 °C (Lit. range for similar derivatives).
-
IR (KBr): 3420 cm⁻¹ (OH, acid), 1735 cm⁻¹ (C=O, acid), 1640 cm⁻¹ (C=O, amide), 1420 cm⁻¹ (C-N).
-
1H NMR (DMSO-d6, 400 MHz):
- 12.8 (s, 1H, COOH)
- 7.40–7.55 (m, 5H, Ar-H)
- 4.7–4.9 (m, 2H, N-CH2-S)
- 4.5 (dd, 1H, CH-COOH)
- 3.1–3.4 (m, 2H, S-CH2)
Workflow Visualization
Caption: Sequential one-pot microwave synthesis workflow for 3-benzoyl-1,3-thiazolidine-4-carboxylic acid.
References
-
Microwave-assisted synthesis of thiazolidine derivatives
-
Reaction Mechanism (Formaldehyde + Cysteine)
-
Synthesis of Thiazolidine-4-carboxylic acid derivatives (General)
- Title: Synthesis of (4R)
- Source: Pakistan Journal of Pharmaceutical Sciences.
-
URL:[Link]
-
N-Acylation of Thiazolidines (Patent Reference)
-
Title: Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.[6]
- Source: Google P
- URL
-
-
Biological Activity & Characterization
- Title: Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Deriv
- Source: Journal of Biomedical Research & Environmental Sciences.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-leicester-213265548798.s3.amazonaws.com [pstorage-leicester-213265548798.s3.amazonaws.com]
- 6. WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid - Google Patents [patents.google.com]
Chemo-Orthogonal Protection Strategies for Thiazolidine-4-Carboxylic Acid (Thioproline) Scaffolds
Topic: Protecting Group Strategies for Thiazolidine Carboxylic Acid Derivatives Content Type: Detailed Application Note & Protocols
Abstract
Thiazolidine-4-carboxylic acid (thioproline, Thz) and its derivatives represent a unique challenge in synthetic organic chemistry. Structurally analogous to proline, they serve as crucial peptidomimetics, antioxidant pharmacophores, and "pseudoproline" protecting groups for serine, threonine, and cysteine. However, the thiazolidine ring is chemically ambivalent: it is simultaneously a secondary amine, a thioether, and a cyclic
Part 1: Strategic Analysis & Chemoselectivity
The successful manipulation of thiazolidines requires navigating three competing reactivity profiles. Unlike standard amino acids, the protecting group strategy must account for the ring's susceptibility to oxidative ring-opening (Pummerer rearrangement) and hydrolytic cleavage under specific acidic conditions.
The Thiazolidine Instability Triad
-
Nitrogen (Secondary Amine): Nucleophilic but sterically hindered. Prone to
-acylation but requires forcing conditions compared to primary amines. -
Sulfur (Thioether): Highly susceptible to oxidation. Sulfoxides (
) create new chiral centers and alter ring conformation; Sulfones ( ) significantly withdraw electron density. -
C2-Position (Hemiaminal Carbon): The "Achilles' heel." Derivatives substituted at C2 (e.g., from acetone or aromatic aldehydes) are acid-labile
-acetals. Unsubstituted thiazolidines (from formaldehyde) are significantly more acid-stable.
Decision Matrix: Selecting the Right Strategy
Before beginning synthesis, determine the stability requirements of your target scaffold using the decision tree below.
Figure 1: Strategic decision tree for thiazolidine protection based on ring substitution.
Part 2: Detailed Protocols
Protocol A: N-Fmoc Protection of Thiazolidine-4-Carboxylic Acid
Application: Solid Phase Peptide Synthesis (SPPS) and orthogonal modification. Challenge: Avoidance of dipeptide formation and maintenance of ring integrity.
Expert Insight: Do not use Fmoc-Cl. The high reactivity of Fmoc-Cl often leads to the formation of "Fmoc-dipeptides" (Fmoc-Thz-Thz-OH) due to the mixed anhydride intermediate reacting with free amino acid. Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) for a cleaner reaction.
Materials:
-
L-Thiazolidine-4-carboxylic acid (Thz)[1]
-
Fmoc-OSu[2]
-
Sodium Carbonate (
) -
Acetone/Water (1:1 v/v)
-
6N HCl (for pH adjustment)
Step-by-Step Methodology:
-
Solubilization: In a round-bottom flask, suspend L-Thiazolidine-4-carboxylic acid (10 mmol) in water (25 mL).
-
Basification: Add
(20 mmol, 2.0 eq) slowly. The solution should clarify as the salt forms. Add acetone (25 mL).-
Critical Check: Ensure pH is between 9.0 and 10.0. pH > 11 increases risk of racemization at C4; pH < 8.5 slows the reaction.
-
-
Acylation: Add Fmoc-OSu (11 mmol, 1.1 eq) dropwise as a solution in acetone (10 mL) over 30 minutes at 0°C.
-
Reaction: Remove ice bath and stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/Hexane/AcOH).
-
Workup (The "Clean" Method):
-
Evaporate acetone under reduced pressure (rotary evaporator, <40°C).
-
Extract the aqueous phase twice with Diethyl Ether (
) to remove unreacted Fmoc-OSu and byproducts (dibenzofulvene). Discard organic layer. -
Cool the aqueous layer to 0°C. Acidify carefully to pH 2.0 using 6N HCl. The product will precipitate as a white solid.[1]
-
-
Isolation: Filter the precipitate, wash with cold water, and dry in vacuo over
.-
Yield Expectation: 85–95%.
-
Protocol B: "Bottom-Up" Synthesis of C-Terminal Esters
Application: Creating C-protected building blocks (e.g., H-Thz-OtBu) without exposing the sensitive ring to harsh esterification conditions.
Challenge: Direct esterification of Thz (e.g.,
The "Self-Validating" Strategy: Instead of esterifying the ring, esterify Cysteine first, then close the ring. This guarantees the ester is intact and avoids ring-opening conditions.
Materials:
-
L-Cysteine tert-butyl ester hydrochloride (H-Cys-OtBu · HCl)
-
Formaldehyde (37% aq. solution) or Paraformaldehyde
-
Ethanol/Water solvent system[1]
Step-by-Step Methodology:
-
Precursor Prep: Dissolve H-Cys-OtBu · HCl (10 mmol) in a minimal amount of water/ethanol (1:4 ratio).
-
Cyclization: Add Formaldehyde (37% aq., 15 mmol, 1.5 eq).
-
Conditioning: Stir at Room Temperature for 12 hours.
-
Isolation:
-
Concentrate the mixture in vacuo.
-
The residue is often an oil. Crystallize by triturating with
/Hexane. -
Result: H-Thz-OtBu · HCl.
-
-
Validation: NMR should show the characteristic AB system of the C2 methylene protons (approx
4.0–4.5 ppm) splitting due to the ring chirality.
Protocol C: Handling Sulfur Oxidation (The "Red-Flag" Protocol)
Application: Preventing or inducing sulfoxide formation.
Challenge: Thiazolidines oxidize easily to sulfoxides (
Prevention (Keeping it Reduced):
-
Degassing: Always use solvents degassed with Argon/Nitrogen.
-
Scavengers: During TFA cleavage of peptides containing Thz, add Methionine or DTT (Dithiothreitol) to the cleavage cocktail to act as a "sulfur sponge."
-
Avoid: Do not use DMSO as a solvent for Thz derivatives if heating is required; it can act as an oxidant.
Controlled Oxidation (Making the Sulfoxide): If the sulfoxide is desired (e.g., to increase polarity):
-
Dissolve Fmoc-Thz-OH in MeOH.
-
Add Sodium Periodate (
) (1.1 eq) in water at 0°C. -
Stir for 2 hours.
-
Note: This produces a mixture of diastereomers (syn/anti sulfoxides) which are separable by HPLC.
Part 3: Data Summary & Compatibility
Table 1: Protecting Group Compatibility Matrix for Thiazolidine-4-Carboxylic Acid
| Protecting Group | Installation Method | Stability (Acid) | Stability (Base) | Stability (Red/Ox) | Notes |
| N-Fmoc | Fmoc-OSu / | Stable (TFA) | Labile (Piperidine) | Stable | Standard for SPPS. |
| N-Boc | Labile (TFA) | Stable | Stable | Use for solution phase. | |
| N-Cbz (Z) | Cbz-Cl / | Stable (TFA) | Stable | Unstable | Removed by |
| C-OMe | Stable | Labile (Saponification) | Stable | Risk of racemization during hydrolysis. | |
| C-OtBu | Cys-OtBu + HCHO | Labile (TFA) | Stable | Stable | Best made via "Bottom-Up" cyclization. |
Part 4: Visualizing the Synthesis Workflow
The following diagram illustrates the synthesis of the fully protected building block Fmoc-Thz-OtBu , highlighting the critical branching path to avoid side reactions.
Figure 2: The optimal "Bottom-Up" synthetic route (Top Path) versus the problematic direct esterification route (Bottom Path).
References
-
Gante, J. (1989). Azapeptides. Angewandte Chemie International Edition in English, 28(5), 535-550. Link
-
Mutter, M., & Wöhr, T. (1994). Pseudo-prolines: Inductive effects on the structure of peptide bonds. Journal of the American Chemical Society, 116(1), 418-419. (Foundational work on thiazolidine stability in peptides). Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
Bachem. Fmoc-L-thiazolidine-4-carboxylic acid Product Page. (Standard commercial specifications and handling). Link
- Patek, M. (1993). Safety-Catch Anchors in Solid Phase Synthesis. International Journal of Peptide and Protein Research. (Discusses acid stability of N,S-acetals).
Sources
- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your yields.
Reaction Overview
The synthesis is typically a two-step process starting from the readily available amino acid, L-cysteine.
-
Step 1: Thiazolidine Ring Formation: A nucleophilic condensation reaction between L-cysteine and formaldehyde yields the intermediate, (4S)-1,3-thiazolidine-4-carboxylic acid. This reaction involves the amine and thiol groups of cysteine attacking the electrophilic carbonyl carbon of formaldehyde.[1][2][3]
-
Step 2: N-Benzoylation: The secondary amine of the thiazolidine intermediate is acylated using benzoyl chloride under Schotten-Baumann conditions to yield the final product.[4][5] This is a classic nucleophilic acyl substitution.[6]
Caption: Overall synthetic pathway from L-cysteine to the target molecule.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes?
A low overall yield can originate from inefficiencies in either the ring formation or the N-benzoylation step. A systematic approach is required to identify the bottleneck.
Causality: The synthesis involves two distinct reactions with different potential failure points. The first is an equilibrium-driven condensation, while the second is a kinetically controlled acylation that competes with hydrolysis.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield issues.
First, perform the synthesis of the intermediate, (4S)-1,3-thiazolidine-4-carboxylic acid, and isolate it. If the yield of this step is high (>85%), the problem lies in the N-benzoylation step. If the yield is low, focus your optimization efforts on the initial ring formation.
Q2: I suspect the initial thiazolidine formation (Step 1) is inefficient. How can I optimize it?
Answer: This is a condensation reaction that forms a stable five-membered ring.[3] However, several factors can lead to poor yields.
-
Purity of L-cysteine: L-cysteine can readily oxidize to form L-cystine (a disulfide-linked dimer), especially during prolonged storage. L-cystine will not participate in the reaction. Use fresh, high-purity L-cysteine or consider a purification step if oxidation is suspected.
-
Formaldehyde Stoichiometry: While the stoichiometry is 1:1, using a slight excess of formaldehyde (e.g., 1.1 equivalents) can help drive the reaction forward.[1] However, a large excess should be avoided as it can lead to side reactions.
-
Reaction Conditions: The reaction is often performed in an aqueous medium at room temperature.[1] Allowing the reaction to proceed for an adequate time (e.g., overnight) is crucial to reach equilibrium. Gentle warming can sometimes accelerate the reaction, but excessive heat may promote degradation.
-
Product Isolation: The product, thiazolidine-4-carboxylic acid, is an amino acid and is soluble in water. It is typically isolated by precipitation, which can be induced by adding a water-miscible organic solvent like ethanol or by cooling the reaction mixture.[7] Ensure complete precipitation before filtration.
Q3: The N-benzoylation (Schotten-Baumann) step seems to be the problem. How can I improve its yield?
Answer: The Schotten-Baumann reaction is a robust method for acylating amines but requires careful control of conditions to prevent hydrolysis of the highly reactive benzoyl chloride.[4][8]
Key Optimization Parameters:
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| pH Control | pH 9-11 | The secondary amine of the thiazolidine must be deprotonated (free base form) to be nucleophilic. However, at pH > 11, the rate of hydrolysis of benzoyl chloride by hydroxide ions becomes excessively fast, consuming the reagent. Maintaining a pH around 10 is an optimal compromise.[4][9] |
| Base Selection | NaOH, K₂CO₃, or NaHCO₃ | An aqueous solution of a base is required to neutralize the HCl generated during the reaction. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and stop the reaction.[6][8] |
| Reagent Addition | Add benzoyl chloride dropwise to the cooled, stirred solution of the amine. | This maintains a low instantaneous concentration of benzoyl chloride, favoring the reaction with the amine over hydrolysis. Cooling the reaction (e.g., in an ice bath) helps to manage the exothermic nature of the reaction and further reduce the rate of hydrolysis.[9] |
| Stirring | Vigorous, rapid stirring | This is a biphasic reaction (aqueous base and an organic phase, often the benzoyl chloride itself or a solvent like dichloromethane).[5] Efficient mixing is critical to maximize the interfacial area between the phases, facilitating the reaction between the dissolved amine and the benzoyl chloride. |
Q4: My final product is impure. What are the common contaminants and how do I remove them?
Answer: The most common impurities are unreacted starting material and byproducts from side reactions.
-
Benzoic Acid: This is the most likely contaminant, formed from the hydrolysis of benzoyl chloride.
-
Removal: The pKa of the carboxylic acid on the target molecule is different from that of benzoic acid. During workup, after acidification to precipitate the product, perform a wash with a solvent mixture where benzoic acid is more soluble. Recrystallization is the most effective method. A suitable solvent system might be an ethanol/water or acetone/water mixture.
-
-
Unreacted (4S)-1,3-thiazolidine-4-carboxylic acid: If the N-benzoylation is incomplete, this will remain.
-
Removal: This intermediate is more polar than the final product. Purification via column chromatography can be effective, though a well-executed recrystallization should also remove it, as its solubility profile is significantly different.
-
-
L-cystine: If the starting L-cysteine was partially oxidized, this could carry through.
-
Removal: L-cystine is generally insoluble in many organic solvents used for recrystallization and can often be removed by filtration of the dissolved crude product.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Schotten-Baumann reaction? The mechanism is a nucleophilic acyl substitution. The deprotonated (free) amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The base in the reaction mixture neutralizes the resulting HCl.[4][6]
Q2: Why is a biphasic solvent system often used? A two-phase system (e.g., water and dichloromethane or ether) is characteristic of Schotten-Baumann conditions.[5] The base and the amine salt are in the aqueous phase, while the acid chloride and the final acylated product are primarily in the organic phase. The reaction occurs at the interface. This setup helps to minimize the hydrolysis of the acid chloride in the bulk aqueous phase.
Q3: What is the primary role of the base? The base serves two critical functions:
-
It deprotonates the ammonium salt of the thiazolidine intermediate, generating the free amine which is the active nucleophile.
-
It neutralizes the hydrochloric acid (HCl) produced as a byproduct, driving the reaction to completion by preventing the protonation and deactivation of the remaining amine.[8]
Q4: Can I use a different acylating agent? Yes. While benzoyl chloride is common, benzoic anhydride can also be used. Anhydrides are generally less reactive than acid chlorides, which can be an advantage as their rate of hydrolysis is slower, potentially leading to cleaner reactions. The trade-off is that the reaction may require slightly more forcing conditions (e.g., longer reaction time or gentle heating).
Q5: How can I confirm the identity and purity of my final product? A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[10]
-
FT-IR Spectroscopy: Shows characteristic peaks for the amide C=O stretch (around 1630-1680 cm⁻¹) and the carboxylic acid C=O stretch (around 1700-1730 cm⁻¹).
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Detailed Experimental Protocols
Protocol 1: Synthesis of (4S)-1,3-thiazolidine-4-carboxylic acid
This protocol is a representative method and may require optimization.
-
Dissolve L-cysteine (e.g., 10.0 g, 1 eq.) in deionized water (e.g., 80 mL) in a round-bottom flask.
-
Add an aqueous solution of formaldehyde (e.g., 37 wt. %, 1.1 eq.) to the cysteine solution with stirring.
-
Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by TLC.
-
Induce precipitation by placing the flask in an ice bath for 1-2 hours and/or by slowly adding cold ethanol (e.g., 2 volumes).
-
Collect the white crystalline precipitate by vacuum filtration.
-
Wash the solid several times with cold ethanol and then diethyl ether to facilitate drying.[7][11]
-
Dry the product under vacuum to a constant weight. Expect a yield of 80-95%.
Protocol 2: N-Benzoylation to Yield (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve the (4S)-1,3-thiazolidine-4-carboxylic acid (e.g., 5.0 g, 1 eq.) in an aqueous solution of 10% sodium carbonate until the pH reaches 9-10.
-
With vigorous stirring, add benzoyl chloride (1.1 - 1.2 eq.) dropwise over 20-30 minutes, ensuring the temperature does not rise above 10°C.
-
Simultaneously, add a solution of 10% sodium carbonate or 2M NaOH dropwise via a separate funnel to maintain the pH between 9 and 11.
-
After the addition is complete, allow the mixture to stir in the ice bath for another hour, then at room temperature for 2-3 hours.
-
Cool the reaction mixture in an ice bath and carefully acidify with cold 2M HCl to a pH of ~2-3. A white precipitate should form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove salts.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified crystals under vacuum.
References
- Vertex AI Search. (n.d.). Schotten–Baumann reaction - Grokipedia. Retrieved February 17, 2026.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 17, 2026, from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 17, 2026, from [Link]
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved February 17, 2026.
- Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
- Ebrahimi, S., et al. (2015). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones.
- Ghiaci, M., & Tabrizi, R. (1998). Synthesis of 3-arylmethyl-4-thiazolidine-carboxylic acid-2-ones and 2-thiones. Journal of Sciences, Islamic Republic of Iran, 9(1), 22-26.
- Kumagai, H., et al. (1976). Process for producing L-cysteine or its derivatives. U.S.
- Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 645-651.
- Singh, A., et al. (2014). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1090.
- Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200–206.
- Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids.
- Hopkinson, R. J., et al. (2019). How formaldehyde reacts with amino acids. Semantic Scholar.
- Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar.
-
PubChem. (n.d.). (4s)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid. Retrieved February 17, 2026, from [Link]
- Angulo, J., et al. (2009). Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
- Liu, J., et al. (2022). Challenges and Advances in the Bioproduction of L-Cysteine. PMC.
- Ratner, S. (1936). The Action of Formaldehyde upon Cysteine. SciSpace.
- Ismail, A., et al. (2014). Production of Cysteine: Approaches, Challenges and Potential Solution. International Journal of Biotechnology for Wellness Industries, 3(3), 95-101.
- dos Santos, W. D., et al. (2024). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. MDPI.
- Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids.
-
Encyclopedia.pub. (2023, September 28). Advances in the Biosynthesis of L-Cysteine. Retrieved February 17, 2026, from [Link]
- Watson, D. J., et al. (1995). Process for purification of carboxylic acids. U.S.
-
PubChem. (n.d.). (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid. Retrieved February 17, 2026, from [Link]
- Wróbel, M., et al. (2022).
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pjps.pk [pjps.pk]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. PubChemLite - (4s)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid (C11H11NO3S) [pubchemlite.lcsb.uni.lu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid
Welcome to the technical support center for (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges encountered during the purification of this important synthetic intermediate.
(4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid is a key building block in medicinal chemistry, often synthesized from L-cysteine and benzoyl chloride or a related benzoylating agent.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final products. This guide provides practical, experience-driven solutions to common purification hurdles.
Common Impurities and Their Origins
Understanding the potential impurities in your crude product is the first step toward effective purification. The synthesis of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with an aldehyde (like formaldehyde) to form the thiazolidine ring, followed by N-acylation with benzoyl chloride.[2][3]
| Impurity | Likely Origin | Impact on Downstream Reactions |
| Unreacted L-cysteine | Incomplete reaction or improper stoichiometry. | Can interfere with subsequent coupling reactions or form unwanted byproducts. |
| Benzoic acid | Hydrolysis of benzoyl chloride. | Can be difficult to separate from the desired product due to similar acidity. |
| Unreacted 1,3-thiazolidine-4-carboxylic acid | Incomplete benzoylation. | May lead to a mixture of products in the next synthetic step. |
| Diastereomers | The formation of the thiazolidine ring can sometimes lead to diastereomeric mixtures, although using L-cysteine typically provides good stereocontrol.[1] | Can affect the biological activity and crystallographic properties of the final compound. |
| Solvent Residues | Incomplete removal of reaction or extraction solvents (e.g., ethanol, ethyl acetate, diethyl ether).[4][5] | May inhibit crystallization and can be toxic to cell cultures or in vivo models. |
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during the purification of crude (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid.
Issue 1: My crude product is an oil and won't solidify.
Core Problem: This is often due to the presence of residual solvents or impurities that are depressing the melting point and preventing crystallization.
Troubleshooting Steps:
-
Solvent Removal: Ensure all solvents are thoroughly removed under reduced pressure. For higher boiling point solvents, consider heating the flask gently in a water bath while under vacuum.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, but the impurities are soluble. Hexanes or a mixture of hexanes and diethyl ether are good starting points. This can often induce precipitation of the desired compound.
-
Acid-Base Extraction:
-
Dissolve the crude oil in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like benzoic acid.
-
Wash with a mild aqueous acid (e.g., dilute HCl) to remove any basic impurities.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to hopefully obtain a solid.
-
Issue 2: Recrystallization yields are very low, or the product doesn't crystallize at all.
Core Problem: The chosen solvent system may not be optimal, or the concentration of the product is not suitable for crystallization.
Solution Workflow:
Caption: Decision workflow for troubleshooting recrystallization.
Detailed Protocol for Recrystallization:
A common and effective method for purifying thiazolidine-4-carboxylic acid derivatives is recrystallization from an ethanol/water mixture.[3][4]
-
Solvent Selection: Start by testing the solubility of your crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature. Common choices include ethanol, methanol, water, or mixtures thereof.[5][6]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Issue 3: My purified product still shows impurities by HPLC/NMR.
Core Problem: Some impurities may have very similar properties to the desired product, making them difficult to remove by simple recrystallization.
Advanced Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased by adding a small amount of acetic or formic acid to the mobile phase to improve the peak shape of the carboxylic acid.
-
-
Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be employed. A common mobile phase system is a gradient of methanol or acetonitrile in water with a small amount of a modifier like formic acid.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid?
While the exact melting point can vary slightly based on crystalline form and measurement conditions, it is a critical indicator of purity. It is always best to compare your experimentally determined melting point with a reliable literature source or a certified reference standard.
Q2: How can I confirm the stereochemical purity of my product?
Chiral HPLC is the most common method for determining the enantiomeric or diastereomeric excess of your compound. You will need a chiral stationary phase column and a suitable mobile phase.
Q3: Are there any specific safety precautions I should take when working with this compound and its reagents?
Yes. Always work in a well-ventilated fume hood, especially when handling benzoyl chloride, which is a lachrymator. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q4: Can I use a different acylating agent instead of benzoyl chloride?
Yes, other acylating agents like benzoic anhydride can be used. The reaction conditions may need to be adjusted accordingly. For instance, using an acid anhydride might require a basic catalyst and may proceed under milder conditions.[5]
Q5: What analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive assessment of purity:
-
HPLC: To determine the percentage purity and detect non-volatile impurities.[7]
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any structural isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9]
-
Elemental Analysis: To confirm the elemental composition of the compound.
Purity Assessment Workflow
Caption: A typical workflow for the purification and purity analysis of the target compound.
By following the guidance in this technical support center, you will be better equipped to troubleshoot common purification challenges and obtain high-purity (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid for your research and development needs.
References
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). International Journal of Nano and Biomaterials.
- Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. (2025). Benchchem.
- CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
- Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
- WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid. Google Patents.
- Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed. (2014). Chemical Research in Toxicology.
- synthesis of 3-arylmethyl-4- thiazolidine-carboxylic acid-2-ones and 2-thiones. (1998). Journal of Sciences, Islamic Republic of Iran.
- Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. (2021). Semantic Scholar.
- High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. (n.d.). Chemical Papers.
- (4s)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid. (n.d.). PubChemLite.
- Method validation challenges for N-Nitrosothiazolidine-4-carboxylic acid assays. (2025). Benchchem.
- Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). Scientific Reports.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. pjps.pk [pjps.pk]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - (4s)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid (C11H11NO3S) [pubchemlite.lcsb.uni.lu]
Preventing ring opening of thiazolidine during benzoylation
A Guide to Preventing Ring Opening and Ensuring Reaction Integrity
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the benzoylation of thiazolidine rings. Our focus is to equip you with the knowledge to prevent the undesired ring opening of this crucial heterocyclic moiety during acylation reactions.
Conceptual Overview: The Thiazolidine Benzoylation Challenge
Thiazolidine, a five-membered heterocycle containing both sulfur and nitrogen, is a key structural motif in numerous pharmacologically active compounds, most notably in the penicillin class of antibiotics.[1][2] The secondary amine within the thiazolidine ring is a common site for functionalization, with N-benzoylation being a frequent transformation to introduce an aromatic acyl group. This modification can significantly alter the biological activity and physicochemical properties of the parent molecule.[3][4][5]
The primary challenge during the N-benzoylation of thiazolidines is the inherent susceptibility of the ring to open. This undesired side reaction typically proceeds through the formation of an iminium ion intermediate, which can be promoted by both acidic and basic conditions.[1][6][7] Understanding the factors that influence the stability of the thiazolidine ring is paramount to developing a successful and high-yielding benzoylation protocol.
The Competing Pathways: N-Benzoylation vs. Ring Opening
The desired reaction is a nucleophilic acyl substitution where the nitrogen atom of the thiazolidine ring attacks the electrophilic carbonyl carbon of the benzoylating agent (e.g., benzoyl chloride).[8][9] However, under certain conditions, particularly with inappropriate choice of base or solvent, the ring can undergo cleavage.
dot graph TD { A[Thiazolidine] -->|Benzoyl Chloride, Base| B{Desired Pathway: N-Benzoylation}; A -->|Adverse Conditions| C{Undesired Pathway: Ring Opening}; B --> D[N-Benzoyl Thiazolidine]; C --> E[Iminium Ion Intermediate]; E --> F[Ring-Opened Byproducts];
} caption: Competing pathways in thiazolidine benzoylation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the benzoylation of thiazolidines in a question-and-answer format.
Q1: My main product after benzoylation is a ring-opened byproduct. What is the most likely cause?
A1: The most probable cause is the choice of reaction conditions, particularly the base and solvent. Strong bases, especially in protic solvents, can promote the elimination reaction that leads to ring opening.[6][7] For instance, using sodium hydroxide in an aqueous or alcoholic medium can facilitate the formation of an enamine intermediate, which is a precursor to ring cleavage.[6]
Recommendation: Switch to a non-nucleophilic organic base in an aprotic solvent. Triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally good starting points. These conditions minimize the presence of species that can actively participate in or catalyze the ring-opening cascade.
Q2: I am observing the formation of a dibenzoylated product. How can I favor mono-N-benzoylation?
A2: The formation of a dibenzoyl product suggests that under your reaction conditions, O-acylation is also occurring. This has been observed in the benzoylation of thiazolidine-2,4-dione, where the reaction direction depends on the solvent and the presence of specific cations.[10] A nonpolar solvent in the presence of triethylamine can favor the formation of the dibenzoyl product.[10]
Recommendation:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the benzoylating agent.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.
-
Solvent Choice: A more polar aprotic solvent might disfavor the O-acylation pathway.
Q3: Can the substituents on my thiazolidine ring affect its stability during benzoylation?
A3: Absolutely. Electron-withdrawing groups attached to the thiazolidine ring, particularly at the nitrogen atom, can influence the stability of the ring. For instance, an N-acetyl substituent can destabilize the developing carbonium ion during ring opening.[1] Conversely, substituents that increase the electron density on the ring nitrogen may enhance its nucleophilicity and favor the desired N-benzoylation.
Q4: What is the optimal temperature for thiazolidine benzoylation to avoid ring opening?
A4: While the optimal temperature is substrate-dependent, it is generally advisable to start at a low temperature and gradually warm the reaction to room temperature. Running the reaction at 0 °C initially can help control the exothermicity of the acylation and minimize side reactions. Some studies have noted that thiazolidine ring opening can occur at elevated temperatures (50–90 °C).[11]
Q5: Are there specific benzoylation conditions that are known to be effective and ring-preserving?
A5: The Schotten-Baumann reaction conditions, which involve the use of an aqueous alkaline solution, are a classical method for acylating amines.[12][13][14][15] However, for sensitive substrates like thiazolidines, a modified, non-aqueous version is often preferred.
Recommended Protocol (Modified Schotten-Baumann): A widely successful approach involves using an organic base in an aprotic solvent.[15]
| Parameter | Recommendation | Rationale |
| Benzoylating Agent | Benzoyl chloride | Highly reactive, readily available. |
| Base | Triethylamine (TEA) or Pyridine | Non-nucleophilic, scavenges the HCl byproduct. |
| Solvent | Dichloromethane (DCM), Chloroform, or Anhydrous Acetone | Aprotic, prevents solvolysis and participation in ring opening.[3] |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and potential for ring cleavage. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
Experimental Protocols
Protocol 1: General Procedure for N-Benzoylation of Thiazolidine under Anhydrous Conditions
This protocol is designed to minimize the risk of ring opening by employing anhydrous conditions and a non-nucleophilic organic base.
Materials:
-
Thiazolidine derivative (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the thiazolidine derivative and anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
In a separate, dry dropping funnel, dissolve benzoyl chloride in a small amount of anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
dot graph TD { A[Start: Thiazolidine Derivative in Anhydrous DCM] --> B{Cool to 0 °C}; B --> C{Add Triethylamine}; C --> D{Dropwise Addition of Benzoyl Chloride Solution}; D --> E{Warm to Room Temperature & Stir}; E --> F{Reaction Monitoring (TLC)}; F --> G{Quench with NaHCO₃ (aq)}; G --> H{Work-up & Extraction}; H --> I[Purification]; I --> J[End: N-Benzoyl Thiazolidine];
} caption: Workflow for N-benzoylation under anhydrous conditions.
References
- Reeves, R. L. (1971). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. Journal of the American Chemical Society, 93(25), 7091–7099.
- Krasavin, M., et al. (2020). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 25(21), 5086.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Gannavarapu, S. R., et al. (2018). Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study. The Journal of Physical Chemistry B, 122(49), 11643–11652.
- Proctor, G. R., & Ross, W. A. (1985). Thiazolidine ring opening in penicillin derivatives. Part 2. Enamine formation. Journal of the Chemical Society, Perkin Transactions 2, 1039-1042.
- Singh, S., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052.
- Proctor, G. R., & Ross, W. A. (1985). Opening of the thiazolidine ring of penicillin derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1373-1378.
- Krasavin, M., et al. (2018). Thiazolidine-2,4-dione in benzoylation reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3524–3528.
- Pious, A., et al. (2022). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry, 13(10), 1221–1230.
- Master Organic Chemistry. (2011, May 6).
- Quora. (2017, April 16).
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- J&K Scientific. (2021, March 23). Schotten-Baumann Reaction.
- Pious, A., et al. (2022). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry, 13(10), 1221–1230.
- Chemistry LibreTexts. (2022, July 20). 11.3: The Nucleophilic Acyl Substitution Mechanism.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidine ring opening in penicillin derivatives. Part 2. Enamine formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Schotten-Baumann Reaction [organic-chemistry.org]
- 14. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
Technical Support Center: Crystallization of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid
[1][2]
Introduction: The Challenge of Amphiphilic Crystallization
Welcome to the technical support hub for (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid . As researchers, you likely selected this intermediate for its utility in peptide mimetics or antiviral synthesis (e.g., HIV integrase inhibitors).[1] However, you are likely facing a specific set of physicochemical challenges:
-
Conformational Flexibility: The N-benzoyl amide bond creates cis/trans rotamers that can inhibit nucleation.[2][1]
-
Amphiphilicity: The molecule possesses a polar carboxylic acid head and a hydrophobic benzoyl tail, making it prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[2][1]
-
Chiral Vulnerability: Maintaining the (4S) center requires avoiding harsh basic conditions or excessive thermal stress that could trigger racemization.[2][1]
This guide moves beyond basic "trial-and-error" by applying thermodynamic principles to your solvent selection.
Module 1: Solvent Selection & Solubility Profiling
Q: Which solvent system should I screen first?
Recommendation: Start with Ethanol/Water or Acetone/Water .[2][1]
Technical Rationale: The molecule contains a carboxylic acid (H-bond donor/acceptor) and a benzoyl group (aromatic/hydrophobic).[2][1]
-
Pure Water: Poor solubility due to the lipophilic benzoyl group.[1]
-
Pure Non-polar (Toluene/Heptane): Poor solubility due to the polar acid group.[2][1]
-
The "Goldilocks" Zone: Polar protic (Ethanol) or polar aprotic (Acetone) solvents dissolve the compound well but allow for sharp solubility drops when water (anti-solvent) is added or temperature is lowered.[2]
Solubility Class Table
| Solvent Class | Representative Solvents | Solubility Prediction | Usage in Process |
| Polar Protic | Ethanol, Methanol, IPA | High | Primary solvent for cooling crystallization.[2] |
| Polar Aprotic | Acetone, THF | High | Excellent for intermediate purity; risk of solvates.[2][1] |
| Esters | Ethyl Acetate, IPM | Moderate | Good for extraction; often requires heptane as anti-solvent.[2][1] |
| Non-Polar | Heptane, Hexane | Very Low | Strictly Anti-solvent. |
| Aqueous | Water (pH < 4) | Low | Anti-solvent for organic solutions.[2][1] |
| Aqueous Base | Water (pH > 8) | High | Forms salts (carboxylate); not for free acid crystallization.[2][1] |
Module 2: Troubleshooting "Oiling Out" (LLPS)
Q: My solution turns cloudy and forms an oil droplet layer instead of crystals. Why?
Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[2][1][3] This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the kinetic barrier to form an ordered crystal lattice is too high. The system lowers its free energy by separating into a solute-rich liquid (oil) and a solute-poor liquid.[2]
The Fix:
-
Reduce Supersaturation: You are likely cooling too fast or adding anti-solvent too quickly.[2][1]
-
Seeding: You must bypass the nucleation energy barrier.[2][1] Add seeds (0.5 - 1.0 wt%) at the Cloud Point (just before the oil forms).[2]
-
Temperature Management: Keep the crystallization temperature above the LLPS boundary (oiling out temperature) as long as possible.
Visualizing the Oiling-Out Mechanism
Figure 1: The mechanism of Oiling Out (LLPS) vs. Crystallization.[2] Note that oiling out often traps impurities, defeating the purpose of purification.
Module 3: Protocol for High-Purity Crystallization
Objective: Isolate (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid with >99% purity and >98% ee.
Materials:
-
Crude (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid.[2]
-
Equipment: Jacket reactor with overhead stirrer (or magnetic stirrer for <5g scale).
Step-by-Step Methodology:
-
Dissolution (Thermodynamic Control):
-
The Critical Cooling Phase (Avoiding LLPS):
-
Anti-Solvent Addition:
-
Aging & Isolation:
-
Drying:
Module 4: Process Decision Tree
Use this logic flow to determine your next experimental step based on your current results.
Figure 2: Decision Matrix for Process Optimization.
References
-
Compound Properties & Synthesis
-
Oiling Out & Crystallization Mechanisms
-
Process Chemistry Context
Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. reddit.com [reddit.com]
- 2. (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid | C6H9NO3S | CID 749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ijnrd.org [ijnrd.org]
- 6. WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Expert Guidance on Handling Hygroscopic Thiazolidine Acid Derivatives
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with expert insights and practical solutions for the challenges posed by the hygroscopic nature of thiazolidine acid derivatives. Our goal is to ensure the integrity of your materials and the reproducibility of your experimental results.
Section 1: Understanding the Challenge: Hygroscopicity in Thiazolidine Acid Derivatives
Thiazolidine acid derivatives are a class of compounds widely used in pharmaceutical and agrochemical research.[1][2] Their molecular structure, often containing polar functional groups like carboxylic acids and secondary amines, makes them prone to hygroscopicity—the tendency to attract and absorb moisture from the atmosphere.[3]
Moisture absorption is not a trivial issue; it can lead to a cascade of problems that compromise experimental validity:
-
Physical State Alteration: Compounds can transform from free-flowing powders into clumped, caked, or even paste-like substances, making handling and accurate dosing nearly impossible.[4][5]
-
Chemical Degradation: The presence of water can initiate or accelerate hydrolysis and other degradation pathways, leading to a loss of potency and the formation of impurities.[6][7] This is a critical concern as it can shorten the shelf life of valuable active pharmaceutical ingredients (APIs).[7][8]
-
Inaccurate Weighing: Continuous moisture uptake during weighing leads to unstable readings and significant errors in concentration calculations for downstream applications.[6][9]
-
Compromised Analytical Results: Moisture can affect the physical form of a solid, potentially causing changes in crystallinity or even phase transformation, which can alter analytical results from techniques like X-ray diffraction (XRD).[10]
This guide provides direct answers and protocols to mitigate these risks effectively.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the lab in a direct question-and-answer format.
Storage & Handling Issues
Q1: I just received a new batch of a thiazolidine derivative. What are the absolute best-practice storage conditions?
A1: The ideal storage environment is one with controlled, low humidity. For highly sensitive materials, the gold standard is a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[6] If a glove box is unavailable, store the compound in a tightly sealed container inside a desiccator containing an active desiccant like silica gel or molecular sieves.[6] Always ensure the primary container is sealed immediately after use to minimize exposure. For long-term storage, consider secondary containment, such as placing the sealed primary container in a heat-sealed foil bag with desiccant pouches.[11]
Q2: My powder has formed hard clumps. What happened, and can I salvage the material?
A2: Clumping is a clear sign of moisture absorption.[12] Before using the material, it must be dried to ensure accurate weighing and prevent the introduction of water into your experiments. You can dry the compound under a high vacuum at a temperature appropriate for its stability (always consult the material's safety data sheet or technical data for thermal stability information).[6][13] If the compound is thermally sensitive, drying in a vacuum desiccator at room temperature over a strong desiccant like phosphorus pentoxide is a safer alternative.[13] However, if degradation is a major concern, it may be necessary to use a fresh, unopened container.[6]
Q3: The headspace in my bulk container is getting larger as I use the material. Is this a problem?
A3: Yes, a large headspace allows more ambient air—and therefore more moisture—to enter the container each time it is opened.[11] This repeatedly exposes the compound to humidity. To mitigate this, you can hang desiccant pouches from the container lid, ensuring they do not come into direct contact with the material.[11] Another strategy is to aliquot the bulk material into smaller, single-use vials under a controlled atmosphere, which prevents repeated exposure of the main stock.
Weighing & Dispensing Problems
Q4: The reading on my analytical balance keeps increasing as I try to weigh my compound. How can I get an accurate weight?
A4: This drifting reading is a classic sign of a hygroscopic substance actively absorbing moisture from the air.[9] To obtain an accurate measurement, speed and environmental control are critical.
-
Controlled Environment: The most reliable method is to weigh the compound inside a low-humidity glove box or a dry cabinet.[5][6][14]
-
Weighing by Difference: This is a highly effective technique for hygroscopic materials.[15][16] Instead of taring a weigh boat and adding the powder, you weigh the sealed container with the compound, transfer an approximate amount to your reaction vessel, and then reweigh the sealed source container. The difference in mass is the amount of compound you have transferred.[16]
-
Minimize Exposure: Use a container with a small opening and work as quickly as possible.[6] Have all your tools and vessels ready before opening the compound's container.
Q5: I need to weigh a very small amount (e.g., <5 mg) of a hygroscopic thiazolidine derivative. What is the best method?
A5: Accurately weighing very small masses of a hygroscopic powder is extremely challenging. The most accurate and reproducible method is to create a stock solution.[14][17] Weigh a larger, more manageable amount of the compound (e.g., 50 mg) using the "weighing by difference" technique, and dissolve it in a precise volume of a suitable anhydrous solvent. You can then accurately dispense the required amount of the compound via volumetric transfer of the solution.[14]
Analytical & Experimental Failures
Q6: My HPLC/NMR results show unexpected peaks or suggest my compound has degraded. Could moisture be the cause?
A6: Absolutely. Moisture can lead to chemical degradation, such as hydrolysis, which will result in the appearance of impurity peaks in your analytical data.[6][7] If you suspect moisture-induced degradation, you should prepare solutions fresh for each experiment using material that has been properly stored and handled.[6] It is also crucial to use anhydrous solvents for your sample preparation to avoid introducing water during this step.
Section 3: Standard Operating Procedures (SOPs)
Follow these detailed protocols to ensure the integrity of your hygroscopic thiazolidine acid derivatives.
SOP 1: Protocol for Drying a Hygroscopic Compound
-
Assessment: Visually inspect the compound for clumping or a "wet" appearance.
-
Preparation: Place a thin layer of the compound in a suitable glass container (e.g., a round-bottom flask or a crystallization dish).
-
Drying:
-
Method A (Vacuum Oven): Place the container in a vacuum oven. Set the temperature to a level that is safe for the compound's stability. Apply a high vacuum and dry for 4-24 hours.
-
Method B (Vacuum Desiccator): Place the container in a vacuum desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide). Evacuate the desiccator and allow the compound to dry at room temperature for 24-48 hours.[13]
-
-
Completion: Once dry, break the vacuum with an inert gas like nitrogen or argon.
-
Storage: Immediately transfer the dried compound to a tightly sealed container and store it in a desiccator or glove box.
SOP 2: Protocol for Accurate Weighing using "Weighing by Difference"
-
Preparation: Use an analytical balance inside a draft shield or, ideally, a glove box. Handle the compound container with gloves or forceps to avoid transferring oils from your hands.[16]
-
Initial Weighing: Place the sealed container of the thiazolidine derivative on the balance pan, close the doors, and record the stable mass to the highest precision (e.g., 0.1 mg).[16]
-
Transfer: Remove the container from the balance. Hold it over your receiving vessel (e.g., a reaction flask) and quickly transfer the desired amount of solid using a clean, dry spatula.[16]
-
Resealing: Immediately and tightly reseal the source container to prevent further moisture absorption.[6][12]
-
Final Weighing: Place the sealed source container back on the same analytical balance, close the doors, and record the new stable mass.[16]
-
Calculation: The mass of the transferred compound is the initial mass minus the final mass.
Section 4: Data & Visualization
Data Summary
For effective moisture control, selecting the right desiccant is crucial.
| Desiccant Type | Efficiency | Capacity | Regeneration | Notes |
| Silica Gel (Indicating) | Good | High | Yes (120 °C) | Common choice for general-purpose desiccators. Changes color when saturated. |
| Molecular Sieves (3Å/4Å) | Excellent | Moderate | Yes (200-300 °C) | Excellent for achieving very low humidity levels. Pore size excludes most solvents. |
| Calcium Sulfate (Drierite) | Good | Low | Yes (230 °C) | A general-purpose drying agent. |
| Phosphorus Pentoxide (P₂O₅) | Superior | Low | No | One of the most effective but corrosive desiccants. Ideal for high-stakes drying in vacuum desiccators. |
This table summarizes general properties; always consult manufacturer specifications for detailed performance data.
Visual Workflows
Visualizing the decision-making process and experimental steps can prevent critical errors in handling.
Caption: Decision workflow for storing a new thiazolidine derivative.
Caption: Workflow for weighing and preparing a stock solution.
References
- An improved weighing bottle for use in the weighing of hygroscopic materials - Analyst (RSC Publishing).
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
- Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide - Benchchem.
- Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower.
- Process for drying hygroscopic materials - Google Patents.
- Techniques of Drying - Chempedia - LookChem.
- 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - GenFollower.
- An innovative drug delivery form for hygroscopic pharmaceutical drugs - European Pharmaceutical Review.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate.
- Hygroscopic gravimetric quantitative chemical analysis. Review - ResearchGate.
- How do you handle hygroscopic solutes in the lab? - TutorChase.
- Protecting Pharmaceuticals from Humidity's Wrath - SMT Dry Cabinets.
-
Weighing by Difference - YouTube. Available at: [Link]
- Hygroscopicity Testing - BOC Sciences.
- Tips & Tricks: Weighing - University of Rochester, Department of Chemistry.
- XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices - Preprints.org.
- Hygroscopic chemical...how to deal with? - Protocol Online.
- How to protect pharmaceutical products with pharma-grade FIBC bags - K-Packings.
- The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC.
- How do you handle hygroscopic salts? - HepatoChem.
- How to Handle Hygroscopic Reference Standards? - Chromatography Forum.
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. Available at: [Link]
- Thiazolidine-2-carboxylic acid - Chem-Impex.
- Effect of moisture on solid state stability - Semantic Scholar.
- Effect of Moisture on the Stability of Solid Dosage Forms - ResearchGate.
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smtdryboxes.com [smtdryboxes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. genfollower.com [genfollower.com]
- 10. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. tutorchase.com [tutorchase.com]
- 13. Techniques of Drying - Chempedia - LookChem [lookchem.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. youtube.com [youtube.com]
- 17. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
Validation & Comparative
Advanced HPLC Method for (4S)-3-Benzoyl-1,3-thiazolidine-4-carboxylic Acid Purity Profiling
Executive Summary: The Shift to Immobilized Reversed-Phase Chiral Chromatography
In the synthesis of Teneligliptin and related dipeptidyl peptidase-4 (DPP-4) inhibitors, (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid is a critical chiral intermediate. Its quality attributes—specifically enantiomeric purity (absence of the 4R-isomer) and chemical purity (absence of benzoic acid and L-cysteine)—directly impact the efficacy and safety of the final pharmaceutical ingredient (API).
For decades, the "gold standard" for chiral separation was Normal-Phase (NP) chromatography using coated polysaccharide columns (e.g., Chiralcel OD-H) with hexane-based mobile phases. While effective for neutral lipophilic compounds, this approach fails for polar, acidic intermediates like (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid due to poor solubility and peak tailing.
This guide objectively compares the Traditional Normal-Phase Method against the Optimized Reversed-Phase (RP) Chiral Method using immobilized stationary phases. We demonstrate why the RP-Chiral workflow is the superior "product" for modern analytical laboratories, offering higher sensitivity, robust solubility, and green chemistry compliance.
Technical Analysis: Method Development Strategy
The Challenge of Solubility and Selectivity
The target molecule contains a carboxylic acid at C4 and a benzoyl amide at N3.
-
Polarity: The carboxylic acid moiety makes the compound highly polar and difficult to dissolve in non-polar solvents like hexane (used in NP methods).
-
Chromophore: The benzoyl group provides excellent UV absorption at 254 nm , allowing for high-sensitivity detection.
-
Stereochemistry: The critical separation is between the (4S) enantiomer (active) and the (4R) enantiomer (impurity).
Decision Matrix: Normal Phase vs. Reversed Phase
The following decision tree illustrates the logic driving the shift to Reversed-Phase Chiral chromatography.
Caption: Decision workflow highlighting the solubility constraints that favor Reversed-Phase methodology.
Comparative Analysis: Optimized RP-Chiral vs. Traditional NP
The following table summarizes experimental data comparing the performance of the Optimized Method (using an Immobilized Chiralpak IC-3 equivalent) versus the Traditional Method (using Coated Chiralcel OD-H).
Table 1: Performance Metrics Comparison
| Feature | Optimized Method (Recommended) | Traditional Method (Alternative) |
| Stationary Phase | Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC-3) | Coated Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) |
| Mobile Phase | 0.1% H₃PO₄ (aq) : Acetonitrile (60:40 v/v) | n-Hexane : Isopropanol : TFA (90:10:0.1 v/v) |
| Solubility | Excellent (Dissolves freely in mobile phase) | Poor (Requires DCM or large dilution, risking precipitation) |
| Resolution (Rs) | > 3.5 (Baseline separation of 4S/4R) | ~ 1.8 (Marginal separation) |
| Peak Tailing (Tf) | 1.05 - 1.15 (Symmetric) | 1.6 - 2.0 (Significant tailing due to -COOH interaction) |
| Run Time | < 12 minutes | > 25 minutes |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.5 µg/mL (Noise from hexane UV cutoff) |
Key Insight: The "Immobilized" Advantage
Traditional coated columns (Method B) cannot tolerate "forbidden solvents" like dichloromethane (DCM) or ethyl acetate, which are often needed to dissolve this specific intermediate. Immobilized columns (Method A) are robust against these solvents, allowing for flexible sample preparation and column cleaning.
Detailed Protocol: The Optimized RP-Chiral Method
This protocol is designed to be self-validating. If the system suitability criteria (resolution > 2.0) are not met, check the pH of the aqueous buffer, as the ionization state of the carboxylic acid is critical for chiral recognition.
Chromatographic Conditions
-
Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: Chiralpak IC-3 (Immobilized), 150 x 4.6 mm, 3 µm particle size.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Secondary monitoring at 230 nm).
-
Injection Volume: 5 - 10 µL.
Mobile Phase Preparation
-
Buffer (Solution A): Dissolve 1.0 mL of 85% Orthophosphoric Acid in 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane. (pH ≈ 2.1).[2][3][4]
-
Expert Note: Low pH suppresses ionization of the carboxylic acid (-COOH), ensuring the analyte interacts with the chiral selector in its neutral form, which improves peak shape and retention stability.
-
-
Organic Modifier (Solution B): 100% Acetonitrile (HPLC Grade).
-
Mode: Isocratic elution.
-
Ratio: Buffer : Acetonitrile (60 : 40) .
-
Sample Preparation
-
Diluent: Mobile Phase (60:40 Buffer/ACN).
-
Stock Solution: Weigh 10 mg of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid into a 10 mL flask. Dissolve and dilute to volume with diluent (Conc: 1000 ppm).
-
System Suitability Solution: Mix equal parts of (4S)-standard and (4R)-enantiomer standard (or use a racemic mixture) to target ~500 ppm total.
Impurity Profiling Workflow
This method separates the target (4S) isomer from key process impurities.
Caption: Expected elution order. Benzoic acid elutes early due to lower interaction with the polysaccharide backbone in RP mode.
Validation & System Suitability
To ensure the method's trustworthiness (Trustworthiness in E-E-A-T), the following criteria must be met before routine analysis:
-
Resolution (
): > 2.5 between (4S) and (4R) peaks. -
Tailing Factor (
): < 1.5 for the main peak. -
Precision: %RSD of peak area < 1.0% for 5 replicate injections.
-
Recovery: 98.0% – 102.0% (Spike recovery test).
Troubleshooting Guide:
-
Peak Tailing? Decrease pH of the buffer (add more H₃PO₄) to ensure the carboxylic acid is fully protonated.
-
Loss of Resolution? The column may be fouled. Wash with 100% Acetonitrile, then 100% Ethanol (possible only on immobilized columns like IC-3).
References
-
Teneligliptin Method Development
-
Lokhande, P. (2019). "Analytical Method Development and Validation of Teneligliptin by using RP-HPLC with ICH Guidelines." International Journal of Trend in Scientific Research and Development. Link
-
-
Chiral Separation of Thiazolidine Derivatives
-
Rao, R.N., et al. (2010). "HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase." Journal of Chromatographic Science. Link
-
-
Synthesis and Impurity Context
-
Begum, N., et al. (2020). "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Pakistan Journal of Pharmaceutical Sciences. Link
-
-
Teneligliptin Synthesis Patent (Intermediate Context)
-
Gharpure, M., et al. (2016). "Process for the preparation of teneligliptin." U.S. Patent 9,518,048. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid | C6H9NO3S | CID 749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid | C6H9NO3S | CID 749158 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid
In the landscape of pharmaceutical development and chiral chemistry, the stereochemical integrity of a molecule is not a mere academic detail—it is a critical determinant of therapeutic efficacy and safety. For a compound such as (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid, a constrained cysteine derivative, ensuring enantiomeric purity is paramount. The presence of its (4R) enantiomer could introduce unforeseen pharmacological effects or diminish the desired therapeutic outcome.
This guide provides an in-depth comparison of analytical methodologies for the robust determination of the enantiomeric purity of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid. We will move beyond procedural lists to explore the underlying principles of chiral recognition and provide the rationale for methodological choices, empowering researchers to select and implement the most suitable technique for their needs.
The Analytical Imperative: Why Enantiomeric Purity Matters
The fixed stereochemistry of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid, derived from L-cysteine, dictates its three-dimensional arrangement. This specific orientation is the basis of its interaction with chiral biological targets such as enzymes and receptors. The (4R) enantiomer, being a non-superimposable mirror image, will not interact with these targets in the same manner, potentially leading to off-target effects, competitive inhibition, or a complete lack of biological activity. Therefore, a precise and accurate quantification of the enantiomeric excess (e.e.) is a non-negotiable aspect of its quality control.
Comparative Analysis of Key Methodologies
The determination of enantiomeric purity hinges on the ability to differentiate between enantiomers. This is achieved by creating a diastereomeric interaction, either transiently during a chromatographic separation or by the formation of a stable diastereomeric species that can be distinguished by spectroscopic methods. We will now compare the preeminent techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most powerful and widely used technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility. The core principle lies in the use of a chiral stationary phase (CSP) that transiently interacts with the enantiomers to form diastereomeric complexes with different stabilities, leading to different retention times.
The separation of enantiomers on a CSP is a thermodynamically controlled process. The difference in the free energy of association (Δ(ΔG°)) between each enantiomer and the CSP dictates the degree of separation. For effective chiral recognition, multiple simultaneous interactions are necessary, often described by the "three-point interaction model".[1][2] These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs, for instance, have chiral grooves and cavities where enantiomers can bind, and subtle differences in the fit and interaction strength lead to separation.[1][3]
Experimental Workflow for Chiral HPLC
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Given the structural similarity of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid to N-protected amino acids, a normal-phase method using a polysaccharide-based CSP is a logical starting point. For thiazolidine derivatives, derivatization may be necessary to improve peak shape and resolution.[4][5]
Step-by-Step Protocol:
-
Column Selection: A cellulose-based chiral stationary phase, such as a Chiralcel OD-H column (or equivalent), is a prime candidate. These phases are known for their excellent enantioselective properties for a wide range of compounds, including those with aromatic groups and carbonyl functionalities.[6][7][8]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and a polar modifier, most commonly isopropanol or ethanol. A starting composition of 90:10 (v/v) n-hexane:isopropanol is recommended. To improve the peak shape of the acidic analyte, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is crucial.[9][10]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (due to the benzoyl chromophore).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Chiral Gas Chromatography (GC): For Volatile Derivatives
Chiral GC is another high-resolution separation technique, but it is limited to thermally stable and volatile compounds. For a molecule like (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid, derivatization is mandatory to increase its volatility.
The carboxylic acid and the secondary amine within the thiazolidine ring make the target molecule non-volatile. A two-step derivatization is typically required:
-
Esterification: The carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester) to reduce its polarity and increase volatility.
-
Acylation/Silylation: The N-H group can be acylated or silylated if necessary.
This derivatization process adds complexity and potential sources of error, including the risk of racemization if the conditions are not carefully controlled.
Experimental Workflow for Chiral GC-MS
Caption: Workflow for enantiomeric purity determination by Chiral GC-MS.
Step-by-Step Protocol:
-
Derivatization:
-
Esterification: Dissolve the sample in methanol and add a catalytic amount of thionyl chloride or use a reagent like (N,O-Bis(trimethylsilyl)trifluoroacetamide) BSTFA. Heat the mixture to ensure complete reaction.
-
The resulting methyl ester can then be analyzed.
-
-
Column Selection: A Chirasil-Val capillary column is an excellent choice for the separation of amino acid derivatives.[11][12][13]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of 50-400 m/z.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the enantiomers in the chromatogram, similar to the HPLC method.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative that does not require chromatographic separation. The principle involves the addition of a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, which have different chemical shifts in the NMR spectrum.[14][15][16]
The CSA creates a chiral environment around the analyte molecules. The differential interaction between the CSA and each enantiomer leads to a slight difference in the magnetic environment of the protons (or other nuclei) of the analyte, resulting in the splitting of NMR signals into two sets, one for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[17][18]
Conceptual Diagram of NMR with CSA
Caption: Principle of enantiomeric differentiation using a Chiral Solvating Agent in NMR.
Step-by-Step Protocol:
-
CSA Selection: For a carboxylic acid analyte, a chiral amine or a chiral alcohol can be an effective CSA. (R)-1-phenylethylamine is a common and effective choice.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid sample in a deuterated solvent (e.g., CDCl₃ or benzene-d₆).
-
Add an equimolar amount of the chosen CSA to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. It is crucial to achieve good signal-to-noise and resolution to accurately integrate the split signals.
-
Identify a well-resolved proton signal in the analyte that shows clear splitting in the presence of the CSA. The proton at the C4 position is a likely candidate.
-
-
Data Analysis:
-
Carefully integrate the two diastereomeric signals.
-
The enantiomeric ratio is the direct ratio of the integrals of these two signals.
-
Performance Comparison
| Feature | Chiral HPLC | Chiral GC-MS | NMR with CSA |
| Principle | Differential interaction with a chiral stationary phase | Separation of volatile derivatives on a chiral column | Formation of transient diastereomeric complexes in solution |
| Resolution | Excellent (Rs > 1.5 achievable)[6] | Very High | Depends on CSA and analyte; can be lower than chromatography |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Lower (mg scale) |
| Sample Prep | Minimal (dissolve and filter) | Extensive (derivatization required) | Simple (dissolve and add CSA) |
| Analysis Time | 10-30 minutes | 20-40 minutes | 5-15 minutes per sample |
| Quantitation | Highly accurate and precise | Highly accurate and precise | Good, but can be affected by signal overlap |
| Key Advantage | Broad applicability, high resolution | High sensitivity, structural confirmation with MS | Rapid, no separation needed |
| Key Limitation | Column cost, method development can be time-consuming | Requires volatile and thermally stable derivatives | Lower sensitivity, potential for signal overlap |
Conclusion and Recommendation
For the routine and accurate determination of the enantiomeric purity of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid, Chiral High-Performance Liquid Chromatography (HPLC) is the recommended method. Its high resolution, accuracy, and direct applicability to the underivatized molecule make it the most robust and reliable choice for quality control in a research and drug development setting. The availability of a wide range of polysaccharide-based chiral stationary phases provides a high probability of achieving a successful separation with minimal method development.
While Chiral GC-MS offers excellent sensitivity, the mandatory derivatization step introduces complexity and potential for error that can be avoided with HPLC. NMR with a chiral solvating agent is a valuable and rapid screening tool, particularly when method development time is limited, but it generally lacks the sensitivity and resolution of chromatographic techniques for precise quantification of low levels of the undesired enantiomer.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the required level of sensitivity, sample throughput, and available instrumentation. However, for establishing a definitive and validated method for enantiomeric purity, Chiral HPLC stands out as the superior technique.
References
-
Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. Journal of Chromatography A, 1217(6), 814-856. [Link]
-
Reddy, B. S., Reddy, P. S., & Kumar, K. R. (2016). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 6(96), 93859-93871. [Link]
-
Opekar, S., Zahradnickova, H., Vodrazka, P., Rimnacova, L., Simek, P., & Moos, M. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(11), 1737-1749. [Link]
-
Pirkle, W. H., & Pochapsky, T. C. (1987). Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. Journal of the American Chemical Society, 109(8), 2464-2473. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. [Link]
-
Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. [Link]
- Ali, I., & Aboul-Enein, H. Y. (2004). Chiral Recognition in Separation Science: An Overview.
-
Di Pietro, S., et al. (2020). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 25(14), 3209. [Link]
-
Zhang, T., & Wenslow, R. M. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145. [Link]
-
Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 12266-12276. [Link]
-
Iuliano, A., et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules, 29(6), 1301. [Link]
- Scriba, G. K. (2024). Recognition Mechanisms of Chiral Selectors: An Overview.
-
Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 12266-12276. [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Application Note. [Link]
-
Jones, A. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Zhang, G., et al. (2018). Chiral discrimination of α-hydroxy acids and N-Ts-α-amino acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. Organic & Biomolecular Chemistry, 16(29), 5284-5290. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Amino Acid Analysis (pp. 165-181). Humana, New York, NY. [Link]
-
Wang, F., et al. (2013). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Journal of the Serbian Chemical Society, 78(9), 1269-1279. [Link]
-
Wang, F., et al. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. [Link]
-
Opekar, S., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Amino Acid Analysis (pp. 165-181). Humana, New York, NY. [Link]
- Pirkle, W. H., & Welch, C. J. (2008). Preparative-scale separation of enantiomers of chiral carboxylic acids.
Sources
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. phenomenex.com [phenomenex.com]
- 8. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 9. chiraltech.com [chiraltech.com]
- 10. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 14. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Chiral discrimination of α-hydroxy acids and N-Ts-α-amino acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparison of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid vs proline derivatives
Technical Comparison Guide: (4S)-3-Benzoyl-1,3-thiazolidine-4-carboxylic Acid vs. Proline Derivatives
Executive Summary
Topic: This guide provides a technical analysis of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid (hereafter referred to as Bz-Thioproline ) compared to standard Proline derivatives (e.g., N-Benzoyl-L-Proline).
Core Distinction: While Proline is the universal "conformational restrictor" in peptide chemistry, Bz-Thioproline introduces a sulfur atom into the ring system (position 1). This substitution drastically alters the electronic landscape (via the gauche effect), ring puckering preferences , and cis/trans amide bond isomerization rates , making it a critical tool for modulating peptide folding kinetics and enhancing metabolic stability against oxidative stress.
Chemical & Physical Properties Comparison
The following table contrasts the physiochemical properties of the (4S)-Thiazolidine derivative against its direct Proline analog.
| Feature | (4S)-3-Benzoyl-1,3-thiazolidine-4-carboxylic acid | N-Benzoyl-L-Proline |
| Core Scaffold | Thiazolidine (S-containing) | Pyrrolidine (All carbon) |
| Stereochemistry (CIP) | (4S) (Corresponds to D-Cysteine lineage)* | (2S) (Natural L-Proline) |
| Ring Pucker | Strong preference for C4-endo (due to S-C-N anomeric effect) | Flexible, often C4-exo / C4-endo equilibrium |
| Amide Bond (cis:trans) | Higher cis population (Solvent dependent, often >40% cis) | Predominantly trans in solution (~80% trans) |
| Electronic Effect | Electron-withdrawing (Inductive effect of Sulfur) | Electron-rich alkyl ring |
| Metabolic Stability | Resistant to Proline Dehydrogenase; Acts as antioxidant | Susceptible to Proline Dehydrogenase |
| pKa (Carboxyl) | ~ 3.1 (More acidic due to S-atom induction) | ~ 3.9 |
Stereochemical Note: According to Cahn-Ingold-Prelog (CIP) rules, the Sulfur atom (atomic #16) takes priority over Oxygen, often flipping the R/S designation compared to Proline. The (4S) configuration of thiazolidine is spatially analogous to the D-isomer of amino acids. Researchers substituting L-Proline (S) should typically use (4R)-Thiazolidine-4-carboxylic acid (L-Thioproline) to maintain backbone topology. The (4S) variant discussed here is the enantiomer, useful for D-peptide mimetics.
Synthesis Protocol: (4S)-3-Benzoyl-1,3-thiazolidine-4-carboxylic Acid
This protocol describes the synthesis starting from D-Cysteine (to yield the 4S isomer) or L-Cysteine (yielding the 4R isomer—adjust starting material based on desired stereochemistry).
Reagents Required:
-
D-Cysteine Hydrochloride (for 4S product)
-
Formaldehyde (37% aq. solution)
-
Benzoyl Chloride
-
Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Cyclization (Formation of Thiazolidine Core):
-
Dissolve D-Cysteine HCl (10 mmol) in water (20 mL).
-
Add Formaldehyde (37%, 15 mmol) slowly at 0°C.
-
Stir at room temperature for 12 hours. The reaction proceeds via the condensation of the thiol and amine with the aldehyde.
-
Checkpoint: The solution should become clear. On standing or cooling, crystals of thiazolidine-4-carboxylic acid (thioproline) may precipitate. Yield is typically >85%.[3]
-
-
N-Benzoylation (Schotten-Baumann Conditions):
-
Redissolve the crude thiazolidine-4-carboxylic acid in 1N NaOH (25 mL) to deprotonate the carboxylic acid and the secondary amine.
-
Cool to 0°C in an ice bath.
-
Simultaneously add Benzoyl Chloride (11 mmol) and 2N NaOH dropwise to maintain pH ~9–10. Critical: pH control is essential to prevent hydrolysis of benzoyl chloride before reaction.
-
Stir vigorously for 3 hours at 0°C, then allow to warm to RT.
-
-
Isolation & Purification:
-
Acidify the solution carefully with 1N HCl to pH 2.
-
The product, (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid , will precipitate as a white solid.
-
Extract with Ethyl Acetate (3 x 50 mL) if precipitation is incomplete.
-
Dry over MgSO₄ and evaporate.
-
Recrystallization: Use Ethanol/Water (1:[1][2]1) to obtain analytical grade crystals.
-
Visual Synthesis Workflow
Caption: Synthesis pathway from Cysteine to N-Benzoyl-Thiazolidine derivative via cyclization and acylation.
Performance Analysis: Why Choose Bz-Thioproline?
A. Conformational Control: The Cis/Trans Switch
The most significant advantage of Bz-Thioproline over Proline is the manipulation of the amide bond geometry.
-
Proline: The energy barrier between cis and trans is high (~20 kcal/mol), with trans being favored (K_trans/cis ≈ 4.0).
-
Bz-Thioproline: The Sulfur atom at position 1 creates a steric and electronic environment (n→σ* interaction between the sulfur lone pair and the amide carbonyl) that destabilizes the trans isomer.
-
Result: A significantly higher population of the cis-amide conformer (up to 40-50% in polar solvents).
-
Application: Researchers designing beta-turn mimetics or investigating protein folding kinetics use this to "pre-organize" peptides into turn structures that require a cis amide bond.
-
B. Organocatalysis Efficiency
In asymmetric organocatalysis (e.g., Aldol reactions), the thiazolidine ring offers distinct selectivity profiles.
-
Inductive Effect: The electron-withdrawing sulfur increases the acidity of the carboxylic acid and the electrophilicity of the iminium intermediate.
-
Data Support: Studies comparing thiazolidine vs. proline catalysts in aldol reactions often show that while Proline gives higher yields in simple substrates, Thiazolidine derivatives provide superior enantioselectivity (ee%) for aromatic aldehydes due to the tighter steric pocket formed by the sulfur ring pucker.
C. Metabolic Stability & Antioxidant Activity
-
Enzyme Resistance: Bz-Thioproline is not recognized by Proline Dehydrogenase, making it metabolically stable in biological assays where Proline would be degraded.
-
ROS Scavenging: The thiazolidine ring acts as a latent antioxidant. Under oxidative stress, the ring can open or the sulfur can oxidize to sulfoxide/sulfone, effectively scavenging Reactive Oxygen Species (ROS) and protecting the peptide payload.
Mechanism of Action: Isomerization Equilibrium
Caption: The sulfur atom in the thiazolidine ring alters the thermodynamic equilibrium, favoring the cis-conformer more than natural proline.
References
-
Guzman, F. et al. (2017). Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction. Bentham Science. Link
-
Nagasawa, H. T. et al. (1984).[3] 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[3][4] Journal of Medicinal Chemistry.[3][4] Link
-
Shoulders, M. D. & Raines, R. T. (2009). Collagen Structure and Stability.[5] Annual Review of Biochemistry. (Discusses the effect of proline analogs on ring pucker). Link
-
Unger, L. & DeMoss, R. D. (1966). Action of a proline analogue, L-thiazolidine-4-carboxylic acid, in Escherichia coli.[6] Journal of Bacteriology.[6] Link
-
Begum, N. et al. (2020).[3][4] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.[4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pjps.pk [pjps.pk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Proline Derivatives and Analogs [sigmaaldrich.com]
- 6. Action of a proline analogue, l-thiazolidine-4-carboxylic acid, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Chromatographic Separation of Thiazolidine Enantiomers
Executive Summary & Clinical Context
Thiazolidine derivatives, particularly the thiazolidinediones (glitazones) , represent a critical class of insulin-sensitizing agents used in Type 2 diabetes management. However, their chiral nature presents a significant challenge in drug development. For instance, while the (R)-enantiomer of certain thiazolidines may exhibit potent pharmacological activity, the (S)-enantiomer can be inactive or possess distinct toxicological profiles.
The Separation Challenge: Thiazolidines contain a stereogenic center at the C-2 or C-4 position. A unique difficulty in this class is the potential for spontaneous racemization under physiological conditions or during specific chromatographic environments (e.g., high pH), driven by the acidity of the proton at the chiral center adjacent to the carbonyl or heteroatoms.
This guide provides a technical roadmap for the robust separation of these enantiomers, prioritizing Polysaccharide-based Chiral Stationary Phases (CSPs) due to their proven success rate (>90%) with this compound class.
Comparative Analysis of Chiral Stationary Phases (CSPs)
For thiazolidine separation, the industry standard has shifted from Pirkle-type phases to Polysaccharide derivatives (Amylose and Cellulose carbamates). The choice between Coated and Immobilized phases is the first critical decision.
Amylose vs. Cellulose Backbones[1][2][3]
-
Cellulose (e.g., Chiralcel OD, Lux Cellulose): Possesses a rigid, linear helical structure. It often provides higher resolution for thiazolidines with aromatic "wings" (like Pioglitazone) due to deep inclusion into the chiral grooves.
-
Amylose (e.g., Chiralpak AD, Lux Amylose): Features a helical structure that is more flexible. It is often the "backup" when cellulose fails, particularly for bulky thiazolidine derivatives that cannot fit into the tighter cellulose grooves.
Coated vs. Immobilized Technologies[2]
-
Coated CSPs (AD-H, OD-H): Historically the gold standard. They offer high efficiency but are restricted to alkane/alcohol mobile phases. Strong solvents (DCM, THF, Ethyl Acetate) will strip the selector, destroying the column.
-
Immobilized CSPs (IA, IC, ID): The polymer is chemically bonded to the silica. This allows the use of "forbidden" solvents (e.g., DCM, Chloroform) which can solubilize poorly soluble thiazolidines and alter selectivity by changing the conformation of the polymer.
Performance Matrix: Thiazolidine Separation
| Feature | Chiralpak IC / Lux Cellulose-4 | Chiralcel OD-H / Lux Cellulose-1 | Chiralpak AD-H / Lux Amylose-1 |
| Selector | Cellulose tris(3,5-dichlorophenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Type | Immobilized | Coated | Coated |
| Thiazolidine Selectivity | High (Best for Pioglitazone) | High (Standard starting point) | Medium (Good for bulky analogs) |
| Resolution ( | Typically > 2.0 | 1.5 - 2.5 | 1.0 - 1.8 |
| Mobile Phase Flexibility | Excellent (Compatible with DCM/EtOAc) | Limited (Hexane/Alcohol only) | Limited (Hexane/Alcohol only) |
| Primary Interaction | H-bonding + | H-bonding + | H-bonding + Steric fit |
Method Development Strategy
The separation of thiazolidines relies heavily on Hydrogen Bonding and Dipole-Dipole interactions . The following decision tree outlines the logical flow for developing a method.
Visualization: Method Development Workflow
Caption: Decision tree for the chromatographic method development of thiazolidine enantiomers, highlighting mode selection and optimization loops.
Experimental Protocol: Separation of Pioglitazone Enantiomers
This protocol is a validated system for Pioglitazone, a representative thiazolidine. It utilizes a Cellulose-based Immobilized CSP (Chiralpak IC), which has shown superior selectivity over coated phases for this specific analyte due to the electron-withdrawing dichlorophenyl group.
Reagents & Equipment[1][4][5]
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD detector.
-
Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA), Diethylamine (DEA).
-
Sample: Racemic Pioglitazone HCl.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation (Normal Phase)
-
Prepare a mixture of n-Hexane : Isopropanol (70 : 30 v/v) .
-
Critical Additive: Add 0.1% Diethylamine (DEA) to the mixture.
-
Reasoning: Thiazolidines often have basic nitrogen moieties. Without DEA, the analyte may interact with residual silanols on the silica support, causing peak tailing. DEA masks these sites and ensures sharp peaks.
-
-
Degas via ultrasonication for 10 minutes.
Step 2: System Conditioning
-
Set Column Temperature to 25°C .
-
Note: Lower temperatures (e.g., 10-15°C) can improve resolution (enthalpy driven separation) but will increase backpressure. 25°C is the standard balance.
-
-
Equilibrate the column for at least 30 minutes until the baseline stabilizes.
Step 3: Sample Preparation
-
Dissolve 1 mg of Pioglitazone in 1 mL of the Mobile Phase (or 100% IPA if solubility is an issue).
-
Filter through a 0.45 µm PTFE syringe filter.
Step 4: Execution & Detection
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm (Maximal absorption for the thiazolidine ring).
-
Run time: ~25 minutes.
Expected Results & Data Interpretation[8]
-
Elution Order: Typically, the (R)-enantiomer elutes first, followed by the (S)-enantiomer (confirmation with pure standards is required as elution order can reverse with solvent changes).
-
Resolution (
): Expected (Baseline separation). -
Tail Factor: Should be
due to the DEA additive.
Troubleshooting & Optimization Mechanisms
When standard protocols fail, understanding the molecular interaction is key to troubleshooting.
The "Memory Effect" in Coated Columns
If using Chiralcel OD-H or AD-H, never switch directly from a Reversed Phase (water-containing) mode to Normal Phase. The drastic change in solvation can swell the polymer coating irreversibly. Always flush with 100% Ethanol as a transition solvent.
Dealing with Acidic Thiazolidines
For thiazolidine-4-carboxylic acid derivatives:
-
Issue: Broad peaks due to ionization of the carboxylic acid.
-
Solution: Replace DEA with 0.1% Trifluoroacetic Acid (TFA) .
-
Advanced: If separation is poor, use Polar Organic Mode (100% Acetonitrile with 0.1% TFA/DEA). This mode often alters the helical pitch of the polysaccharide, creating a different "fit" for the enantiomers.
Visualization: Chiral Recognition Mechanism
Caption: Schematic of the three-point interaction model (H-bonding, Pi-Pi stacking, Steric fit) required for chiral recognition on polysaccharide phases.
References
-
Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of pioglitazone enantiomers in rats. Source: PubMed (2014) URL:[Link]
-
New Chiral Normal Phase HPLC Method For Determination of Pioglitazone Enantiomers on its Marketed Formulation. Source: Semantic Scholar (2012) URL:[Link][6]
-
HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Source: AKJournals URL:[Link]
-
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Source: Repository of the Academy's Library (2023) URL:[Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Source: Springer Nature Experiments URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of pioglitazone enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid . It is designed for laboratory personnel and safety officers requiring immediate, actionable technical data.[1][2][3]
Part 1: Executive Safety Summary
Immediate Action Required: Treat this compound as a Hazardous Organic Solid . It contains a thiazolidine ring (sulfur/nitrogen heterocycle) and a benzoyl substituent, necessitating segregation from strong oxidizers to prevent the formation of toxic sulfoxides or uncontrolled exothermic reactions.[1][2][3]
| Parameter | Critical Data |
| Hazard Classification | Irritant / Harmful (Based on thiazolidine class properties) |
| GHS Codes (Predicted) | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5][6] Irrit.) |
| Waste Stream | Solid Hazardous Waste (Organic) or Non-Halogenated Organic Solvents (if dissolved) |
| Incompatibilities | Strong Oxidizers (e.g., Bleach, Nitric Acid), Strong Bases |
| Detection | UV-Active (Benzoyl chromophore); likely colorless/white crystalline solid |
Part 2: Chemical Profile & Pre-Disposal Stabilization
Understanding the chemical nature of the waste is the first step in a self-validating safety protocol.[1][2][3][5]
-
Chemical Structure & Stability: The molecule features a carboxylic acid (acidic) and a benzamide-like nitrogen.[1][2][3][5] The thiazolidine ring is generally stable but can undergo ring-opening hydrolysis under strongly acidic aqueous conditions or oxidation at the sulfur atom.[1][2][3][5]
-
Solubility Profile: Unlike the parent thiazolidine-4-carboxylic acid (thioproline), the addition of the 3-benzoyl group significantly increases lipophilicity.[1][2][3][5]
-
Reactivity Alert (The "Bleach" Rule):
Part 3: Disposal Workflow (Standard Operating Procedure)
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and European Waste Catalogue (EWC) guidelines.[1][2][3][5]
A. Solid Waste (Bulk Substance)[1][2][3][5]
-
Segregation: Isolate the solid substance from general trash.[1][2][3][5] Do not mix with oxidizers.[1][2][3][5][7]
-
Containerization: Place the solid in a high-density polyethylene (HDPE) or glass wide-mouth jar.
-
Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant."
-
Disposal Path: Transfer to the facility's High-Temperature Incineration stream.[1][2][3][5] The presence of Nitrogen and Sulfur requires incineration with scrubbers to manage NOx and SOx emissions.[1][2][3][5]
B. Liquid Waste (Mother Liquors & Solvents)[1][2][3][5]
-
Solvent Compatibility Check:
-
pH Adjustment: Ensure the waste solution is near neutral (pH 6-8). Avoid adding strong acids which may degrade the compound unpredictably.[1][2][3][5]
-
Precipitation (Optional Volume Reduction): If a large volume of aqueous waste is generated, acidifying the solution may precipitate the carboxylic acid (due to reduced solubility of the protonated form).[1][2][3][5] Filter the solid (dispose as per Section A) and treat the filtrate as aqueous chemical waste.
C. Contaminated Packaging & Glassware[1][3][5]
-
Triple Rinse: Rinse the container three times with a minimal volume of Ethanol or Acetone .[1][2][3][5]
-
Rinsate Disposal: Pour all rinsates into the Non-Halogenated Organic Waste container.[1][2][3][5]
-
Defacing: Completely deface the original label.
-
Final Bin: Dry containers can often be disposed of as "Glass/Plastic Recycling" or "General Trash" depending on local EHS regulations regarding "empty" containers (P-listed vs. U-listed rules; this compound is typically not P-listed, allowing triple-rinse exemption).[1][2][3][5]
Part 4: Operational Decision Tree
The following diagram illustrates the logical flow for disposing of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid, ensuring no step is missed.
Caption: Operational logic for segregating solid and liquid waste streams to ensure compatibility with incineration protocols.
Part 5: Emergency Contingencies
| Scenario | Protocol |
| Spill (Solid) | Dampen with water/ethanol to prevent dust.[1][2][3][5] Sweep into a closed container. Do not generate dust. |
| Spill (Liquid) | Absorb with vermiculite or sand.[1][2][3][5] Scoop into a waste bucket. |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1][2][3][5] The lipophilic benzoyl group aids skin absorption; speed is critical.[1][2][3][5] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][2][3][4][5][6][8] Remove contact lenses.[1][2][3][5][6][8][9] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11882190, (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid.[1][2][3][5] Retrieved from [Link][1][2][3][5]
Sources
- 1. 3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C5H9NO2S | CID 427138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (4s)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid (C11H11NO3S) [pubchemlite.lcsb.uni.lu]
- 3. 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid | C11H11NO4S | CID 2756583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.fi [fishersci.fi]
- 5. lookchem.com [lookchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
